2,3-Dimethylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUUZKCUQVILTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428535 | |
| Record name | 2,3-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122475-57-4 | |
| Record name | 2,3-Dimethyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122475-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,3-Dimethylpyridin-4-amine: A Technical Guide
This document provides a comprehensive overview of the synthetic protocols for 2,3-dimethylpyridin-4-amine, a valuable building block in pharmaceutical and materials science research. The synthesis is typically achieved through a multi-step process commencing with the commercially available starting material, 2,3-lutidine. The key stages involve N-oxidation, subsequent nitration, and final reduction of the nitro group to the desired amine. This guide details the experimental procedures, presents quantitative data in a structured format, and illustrates the synthetic pathway.
Overall Synthesis Pathway
The synthesis of this compound from 2,3-lutidine is a three-step process. The logical flow of this synthesis is depicted in the diagram below.
Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine-N-oxide
The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine to form 2,3-lutidine-N-oxide. This is a common transformation in pyridine chemistry, often accomplished using hydrogen peroxide and a suitable catalyst.[1][2][3]
Experimental Protocol
While specific patent examples focus on the subsequent nitration step, the preparation of the N-oxide is a standard prerequisite.[1][2][3] A general procedure involves reacting 2,3-lutidine with hydrogen peroxide in the presence of an acid catalyst, such as acetic acid. The reaction is typically performed at elevated temperatures, followed by purification to yield the N-oxide.
Step 2: Nitration of 2,3-Lutidine-N-oxide
The second step is the nitration of 2,3-lutidine-N-oxide to yield 2,3-dimethyl-4-nitropyridine-N-oxide. This is a crucial step that introduces the nitro group at the 4-position, which will subsequently be reduced to the amine. Several protocols have been developed, with the use of potassium nitrate in concentrated sulfuric acid being a high-yielding method.[1][2][3]
Experimental Workflow
The general workflow for the nitration of 2,3-lutidine-N-oxide is outlined in the following diagram.
Quantitative Data for Nitration Protocols
The following table summarizes the quantitative data from various patented nitration protocols for 2,3-dimethyl-4-nitropyridine-N-oxide.
| Parameter | Embodiment 1[1] | Embodiment 3[1] | Comparative Example[3] |
| Starting Material | 2,3-Lutidine-N-oxide | 2,3-Lutidine-N-oxide | 2,3-Lutidine-N-oxide |
| Nitrating Agent | KNO₃ in H₂SO₄ | KNO₃ in H₂SO₄ | Conc. HNO₃ / H₂SO₄ |
| Reactant Ratios | |||
| 2,3-Lutidine-N-oxide | 12.3 g | 12.3 g | 12.3 g |
| Concentrated H₂SO₄ | 92 g | 65 g | 190 g (in nitrating mix) |
| Potassium Nitrate | 14.15 g | 10.11 g | - |
| Concentrated HNO₃ (65%) | - | - | 38 g |
| Reaction Conditions | |||
| Addition Temperature | -10°C to -5°C | Not specified | 0°C to 5°C |
| Reaction Temperature | 80°C to 85°C | 85°C to 90°C | 85°C to 90°C |
| Reaction Time | 2 hours | 1 hour | 12 hours |
| Results | |||
| Product Yield | 15.3 g (91.1%) | Not specified | 10.1 g (60.1%) |
| Product Purity (HPLC) | 99% | 99% | 82% |
Detailed Experimental Protocol (Based on Embodiment 1[1])
-
In a suitable reaction vessel, dissolve 12.3 g of 2,3-lutidine-N-oxide in 92 g of concentrated sulfuric acid (98% by mass).
-
Cool the mixture to a temperature between -10°C and -5°C.
-
Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid (98% by mass).
-
Slowly add the potassium nitrate solution dropwise to the cooled 2,3-lutidine-N-oxide solution, maintaining the temperature between -10°C and -5°C.
-
After the addition is complete, heat the reaction mixture to a temperature between 80°C and 85°C for 2 hours.
-
Monitor the reaction progress by HPLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the mixture and stir, which will cause the product to precipitate.
-
Filter the solid product.
-
Extract the filtrate three times with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to yield approximately 15.3 g of light yellow 2,3-dimethyl-4-nitropyridine-N-oxide (91.1% yield, 99% purity by HPLC).
Step 3: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide
The final step is the reduction of the nitro group of 2,3-dimethyl-4-nitropyridine-N-oxide to the corresponding amine, this compound. This transformation also involves the deoxygenation of the N-oxide. Common methods for this type of reduction include catalytic hydrogenation or the use of a metal in an acidic medium.
Experimental Protocols
Two common and effective methods for the reduction of nitropyridines are presented below.
Method A: Reduction with Iron and Acetic Acid
This is a classic and robust method for the reduction of aromatic nitro compounds. The reduction of 4-nitropyridine-N-oxide with iron and acetic acid has been reported to proceed in quantitative yield.
-
To a solution of 2,3-dimethyl-4-nitropyridine-N-oxide in a mixture of ethanol and acetic acid, add iron powder.
-
Heat the resulting mixture to reflux (approximately 100°C) and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and dilute with water.
-
Neutralize the mixture by adding an aqueous solution of a base (e.g., 1N NaOH) until the pH is approximately 8.
-
Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.
-
Dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired scale of production.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylpyridin-4-amine, with the CAS registry number 122475-57-4, is a substituted pyridine derivative. As with other small molecule amine compounds, its physicochemical properties are of significant interest in the fields of medicinal chemistry and drug development. These properties govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for formulation and chemical synthesis. This technical guide provides a summary of the available physicochemical data for this compound and details the standard experimental protocols for their determination.
Core Physicochemical Properties
| Property | Value | Source & Notes |
| Molecular Formula | C₇H₁₀N₂ | - |
| Molecular Weight | 122.17 g/mol | - |
| Melting Point | Data not available | - |
| Boiling Point | 269 °C | Experimental value. |
| Water Solubility | 18 g/L (at 25 °C) | Calculated value.[1] Sparingly soluble.[1] |
| pKa (acid dissociation constant) | Data not available | - |
| LogP (octanol-water partition coefficient) | 1.21070 | Calculated value (XLogP3). |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are the protocols for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property used to identify a substance and assess its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.
-
Capillary Loading: The capillary tube is inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Thiele Tube Method)
The boiling point provides information about the volatility of a substance.
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Measurement: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water, a critical parameter for drug absorption and formulation.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water (or a relevant aqueous buffer) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated aqueous solution from the excess solid.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a drug at physiological pH.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a co-solvent if necessary.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
LogP Determination (Shake-Flask Method)
LogP is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution in the body.
Methodology:
-
Phase Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in either the aqueous or the octanol phase. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The funnel is left to stand, allowing the two immiscible layers to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for pKa and LogP determination.
References
2,3-Dimethylpyridin-4-amine CAS number and properties
An In-depth Technical Guide to 2,3-Dimethylpyridin-4-amine
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the pharmaceutical industry. It covers the compound's core properties, detailed synthesis protocols, and its significant application in the development of proton pump inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Core Identification and Properties
This compound is a substituted pyridine derivative. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 122475-57-4[1] |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-2,3-dimethylpyridine, 2,3-Dimethyl-4-pyridinamine[1] |
| Molecular Formula | C₇H₁₀N₂[1] |
| Molecular Weight | 122.17 g/mol [1] |
| InChI Key | InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9)[1] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically begins with the oxidation and subsequent nitration of 2,3-lutidine, followed by a final reduction step.
Caption: Overall synthesis workflow for this compound.
Experimental Protocol 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
This protocol is adapted from patented industrial synthesis methods. The procedure involves the nitration of 2,3-dimethylpyridine-N-oxide using potassium nitrate in concentrated sulfuric acid.
Materials:
-
2,3-dimethylpyridine-N-oxide (12.3 g, 0.1 mol)
-
Concentrated sulfuric acid (98%, 65 g)
-
Potassium nitrate (10.11 g, 0.1 mol)
-
Dichloromethane
-
Water
-
Ice
Procedure:
-
In a reaction vessel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid, maintaining the temperature between 0°C and 5°C with an ice bath.
-
Separately, prepare a nitrating mixture by carefully dissolving 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the solution of 2,3-dimethylpyridine-N-oxide, ensuring the temperature does not exceed 5°C.[2]
-
After the addition is complete, gradually heat the reaction mixture to between 85°C and 90°C and maintain this temperature for 1-2 hours.[2][3]
-
Monitor the reaction's completion using HPLC.
-
Once the starting material is consumed, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.
-
Stir the resulting solution and filter any solid precipitates.
-
Extract the filtrate three times with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield light yellow 2,3-Dimethyl-4-nitropyridine-N-oxide (yields reported between 90-93%).[2][3]
Experimental Protocol 2: Reduction to this compound
This protocol is based on the well-established Bechamp reduction method for converting aromatic nitro compounds to amines, specifically adapted from procedures for similar pyridine derivatives.[4]
Materials:
-
2,3-Dimethyl-4-nitropyridine-N-oxide (16.8 g, 0.1 mol)
-
Iron powder (Fe)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
Procedure:
-
Create a suspension of iron powder in water within a reaction flask equipped with a mechanical stirrer and reflux condenser.
-
Add a small amount of mineral acid (e.g., concentrated HCl) to activate the iron and heat the mixture.
-
Add the 2,3-Dimethyl-4-nitropyridine-N-oxide to the iron suspension in portions. The reaction is exothermic and may require cooling to control.
-
After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS). This reduction process reduces both the nitro group and the N-oxide.
-
Cool the reaction mixture to room temperature and neutralize it by adding sodium carbonate until the solution is basic.
-
Filter the mixture to remove iron oxides.
-
Extract the aqueous filtrate multiple times with a suitable organic solvent, such as ethyl acetate.[4]
-
Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure to obtain crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Application in Drug Development: Synthesis of Rabeprazole
This compound is a precursor to a key intermediate used in the synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions. The synthesis begins with the nitrated intermediate, 2,3-dimethyl-4-nitropyridine N-oxide.
Caption: Key steps in the synthesis of Rabeprazole from the nitro-intermediate.
Mechanism of Action: Proton Pump Inhibition
Rabeprazole, synthesized via intermediates derived from this compound, functions by irreversibly inhibiting the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells. This action blocks the final step in gastric acid secretion.
Caption: Mechanism of irreversible proton pump inhibition by activated Rabeprazole.
Safety and Handling
GHS Hazard Information for this compound:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[1]
-
Hazard Statements:
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
References
Uncharted Territory: The Biological Activity of 2,3-Dimethylpyridin-4-amine Derivatives Remains Largely Unexplored
A comprehensive review of scientific literature reveals a significant gap in the exploration of the biological activities associated with 2,3-Dimethylpyridin-4-amine derivatives. Despite the well-documented and diverse pharmacological profiles of various pyridine-based compounds, this specific structural isomer remains a largely uncharted area of research. As a result, a detailed technical guide with quantitative data, experimental protocols, and pathway visualizations as requested cannot be compiled at this time without resorting to speculation.
The initial exploration into related, but structurally distinct, pyridine derivatives did highlight several areas of biological interest that could potentially be relevant for future studies on this compound analogs. These include:
-
Anticancer Activity: Various dimethylpyridine and aminopyridine derivatives have been investigated for their potential as anticancer agents. For instance, certain N-Mannich bases of 1,3,4-oxadiazole based on a 4,6-dimethylpyridine scaffold have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been explored as novel cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.
-
Neuroprotective Effects: The neuroprotective potential of pyridine-containing molecules is another area of active research. For example, derivatives of 4-aminopyridine have been studied for their role in neurological disorders. While not directly related to the 2,3-dimethyl isomer, these studies provide a basis for investigating similar properties in unexplored analogs.
-
Anti-inflammatory Properties: The anti-inflammatory effects of various pyridine derivatives have been documented. For example, new derivatives of 3-hydroxy pyridine-4-one have been evaluated for their anti-inflammatory effects in animal models.
The absence of specific data on this compound derivatives underscores a potential opportunity for new research in the field of medicinal chemistry. The synthesis and biological evaluation of a library of compounds based on this scaffold could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.
For researchers and drug development professionals interested in this area, the logical next step would be to initiate primary research to synthesize and screen this compound derivatives for various biological activities. Such studies would be foundational in establishing the structure-activity relationships and therapeutic potential of this unexplored class of compounds.
Should the user wish to proceed with a technical guide on a more broadly researched class of pyridine derivatives, such as 4-aminopyridine or general dimethylpyridine derivatives, a wealth of information is available to create a comprehensive and data-rich document.
Solubility of 2,3-Dimethylpyridin-4-amine in Organic Solvents: A Technical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This technical guide focuses on the solubility of 2,3-Dimethylpyridin-4-amine. A comprehensive review of publicly available literature reveals a significant scarcity of quantitative solubility data for this specific isomer. Consequently, this document provides a detailed overview of established experimental protocols for determining solubility, alongside a comparative analysis of solubility data for structurally related aminopyridine isomers to offer qualitative and predictive insights.
Introduction: The Solubility Profile of this compound
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Understanding its solubility in various organic solvents is essential for its use in reaction media, for developing crystallization and purification procedures, and for formulation studies. The polarity of the molecule, imparted by the amino group and the nitrogen atom in the pyridine ring, combined with the nonpolar character of the two methyl groups, suggests a varied solubility profile across different classes of organic solvents.
Generally, aminopyridines exhibit solubility in polar organic solvents.[1] However, a thorough search of scientific databases and chemical literature indicates a lack of specific quantitative solubility data (e.g., in g/L or mol/L at different temperatures) for this compound. This guide, therefore, aims to equip researchers with the necessary methodologies to determine this data experimentally and provides context by summarizing the known solubility of its isomers.
Comparative Solubility of Aminopyridine Isomers
To approximate the potential solubility of this compound, it is instructive to examine the solubility of its well-studied isomers, such as 4-(Dimethylamino)pyridine (DMAP) and various aminopyridines. The general principle of "like dissolves like" suggests that this compound will show solubility in polar solvents.[2] The presence of the amino group allows for hydrogen bonding, which typically enhances solubility in protic solvents like alcohols, while the pyridine ring can engage in dipole-dipole interactions.
The following table summarizes the qualitative and, where available, quantitative solubility of related aminopyridine compounds. This data serves as a useful, albeit predictive, reference for solvent selection in experimental studies.
| Compound Name | Solvent Class | Specific Solvents | Solubility Description |
| 4-(Dimethylamino)pyridine (DMAP) | Alcohols, Esters, Ketones, Aromatics, Chlorinated Solvents, Acids | Methanol, Ethyl Acetate, Acetone, Benzene, Chloroform, Methylene Chloride, Acetic Acid | Soluble to Very Soluble[3] |
| Ethers, Alkanes | Diethyl Ether, Diisopropyl Ether, Hexane, Cyclohexane | Less Soluble[3] | |
| Water | Water | 76 g/L (25 °C) | |
| 4-Aminopyridine | Alcohols, Amides, Sulfoxides, Nitriles, Ethers | Methanol, Ethanol, Isopropanol, DMF, DMSO, Acetonitrile, THF, Acetone | Soluble[4] |
| Water | Water | Soluble (112 g/L at 20°C)[4] | |
| 2-Aminopyridine | Alcohols, Amides, Ketones, Esters, Nitriles | Methanol, Ethanol, n-Propanol, Isopropanol, n-Butanol, Isobutanol, N-Methyl-2-pyrrolidone (NMP), DMF, Acetone, Ethyl Acetate, Amyl Acetate, n-Propyl Acetate, Acetonitrile | Soluble, with solubility generally increasing with temperature. The highest solubility is observed in NMP and DMF.[5] |
| Hydrocarbons | n-Hexane, Cyclohexane | Low Solubility[5] | |
| Chlorinated Solvents | Chloroform | Soluble[6] |
This table is compiled from various sources and is intended for comparative and predictive purposes only.
Experimental Protocols for Solubility Determination
Given the absence of published data, experimental determination is necessary. The following are detailed protocols for established methods of solubility measurement.
Method 1: Shake-Flask with Gravimetric Analysis
This is a classic and reliable method for determining thermodynamic solubility.[7][8][9] It involves creating a saturated solution and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatically controlled shaker or agitator at a constant temperature (e.g., 25 °C).
-
Agitation: Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.
-
Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Quantification: Once the solvent is completely removed, re-weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in units such as g/L or mg/mL.
Method 2: Shake-Flask with Spectroscopic or Chromatographic Analysis
This method is a variation of the shake-flask technique and is often preferred for its higher throughput and accuracy, especially for compounds with a suitable chromophore.[10]
Experimental Protocol:
-
Preparation of Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution and allow the excess solid to sediment.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Calibration Curve: Generate a calibration curve by measuring the absorbance (UV-Vis spectroscopy) or peak area (High-Performance Liquid Chromatography, HPLC) of the standard solutions.
-
Sampling and Dilution: Withdraw a small, precise volume of the clear supernatant from the equilibrated sample. Dilute the sample with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same UV-Vis or HPLC method used for the standards to determine its concentration.
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.
Method 3: Laser Monitoring Technique
This is an automated method that determines the saturation point by monitoring the transmission of a laser beam through the solution as the solute is incrementally added.[11][12]
Experimental Protocol:
-
System Setup: A known volume of the solvent is placed in a thermostatically controlled vessel equipped with a magnetic stirrer, a laser source, and a detector.
-
Solute Addition: A precision automated dispenser incrementally adds small, known masses of this compound to the stirred solvent.
-
Laser Transmission Monitoring: The intensity of the laser beam passing through the solution is continuously monitored. Initially, with an unsaturated solution, the laser transmission remains high.
-
Saturation Point Detection: As the solution approaches and reaches saturation, undissolved particles will persist, causing the laser light to scatter and the transmitted intensity to decrease. The system identifies the saturation point when a stable, lower level of light transmission is detected, indicating the presence of a persistent solid phase.[13]
-
Quantification: The total mass of the solute added to reach the saturation point is recorded by the system.
-
Calculation: The solubility is calculated as the total mass of the solute divided by the initial volume of the solvent.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers to address this knowledge gap. By understanding the solubility profiles of isomeric and related aminopyridines, researchers can make informed decisions on solvent selection for initial trials. The detailed experimental protocols provided herein offer standardized, reliable methods for the precise determination of the thermodynamic solubility of this compound in a range of organic solvents. The generation of such data will be invaluable for the optimization of synthetic processes and the successful development of new chemical entities involving this compound.
References
- 1. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of laser in the field of chemical solubility determination [opg.optica.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Spectroscopic Profile of 2,3-Dimethylpyridin-4-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylpyridin-4-amine (CAS No. 122475-57-4), a heterocyclic amine of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | 6.5 - 6.7 | d |
| H-6 | 7.8 - 8.0 | d |
| NH₂ | 4.5 - 5.5 | br s |
| 2-CH₃ | 2.1 - 2.3 | s |
| 3-CH₃ | 2.0 - 2.2 | s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 155 - 158 |
| C-3 | 118 - 121 |
| C-4 | 150 - 153 |
| C-5 | 108 - 111 |
| C-6 | 145 - 148 |
| 2-CH₃ | 20 - 23 |
| 3-CH₃ | 15 - 18 |
Note: Predicted values are based on structure-activity relationships and data from similar aminopyridine derivatives. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following absorption bands, indicative of its functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3450 - 3250 | Medium (two bands for primary amine) |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=N and C=C Stretch (aromatic ring) | 1620 - 1450 | Medium to Strong |
| N-H Bend (amine) | 1650 - 1580 | Medium |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| [M]+• (Molecular Ion) | m/z 122 |
| Key Fragmentation Peaks | Expected fragments would result from the loss of methyl groups and cleavage of the pyridine ring. |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of this compound.
NMR Spectroscopy Protocol
A general procedure for acquiring NMR spectra involves dissolving a sample of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher.
IR Spectroscopy Protocol
Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry Protocol
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data is a complementary process where information from each technique contributes to the comprehensive structural elucidation of the molecule.
This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of this compound. While experimental data is currently limited in public domains, the provided information offers a robust framework for its characterization.
An In-depth Technical Guide on the Thermal Stability of 2,3-Dimethylpyridin-4-amine
Disclaimer: Publicly available experimental data on the thermal stability of 2,3-Dimethylpyridin-4-amine is limited. This guide utilizes data from the structurally similar and well-characterized compound, 4-Dimethylaminopyridine (DMAP), to provide an estimated thermal profile. This information should be used as a reference, and specific thermal analysis of this compound is recommended for precise measurements.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. Understanding its thermal stability is crucial for determining safe handling, storage, and processing conditions. This technical guide provides a comprehensive overview of the thermal properties of this compound, leveraging data from its close analog, 4-Dimethylaminopyridine (DMAP), and outlines standard experimental protocols for thermal analysis.
Quantitative Thermal Stability Data
The following table summarizes the key thermal properties of 4-Dimethylaminopyridine (DMAP), which can be considered as an approximation for this compound due to their structural similarities.
| Property | Value | Source |
| Melting Point | 110-113 °C | [1] |
| Boiling Point | 162 °C at 50 mmHg | [1] |
| Decomposition Temperature | Information not available | |
| Flash Point | Not available | |
| Auto-ignition Temperature | Not available |
Note: The thermal stability of a compound can be influenced by factors such as purity, heating rate, and the surrounding atmosphere.
Experimental Protocols
Detailed methodologies for determining the thermal stability of solid organic compounds like this compound typically involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal stability of materials.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA crucible.
-
-
Experimental Conditions:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
The onset temperature of mass loss is considered the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation or decomposition of the sample during the experiment.
-
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
The temperature program may include heating and cooling cycles to study the thermal history of the material.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
Visualizations
4.1. Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.
4.2. Generalized Metabolic Pathway of Pyridine Derivatives
While specific signaling pathways for this compound are not well-defined, pyridine derivatives, in general, undergo metabolic transformations in biological systems. These pathways are important in the context of drug development and toxicology.
Pyridine and its derivatives can be metabolized by various enzymes. The transformation rate of pyridine derivatives is dependent on their substituents.[2][3] For instance, pyridine carboxylic acids exhibit the highest rate of transformation, followed by mono-hydroxypyridines, methylpyridines, and then aminopyridines.[2][3] The metabolism of pyridine primarily yields N-methylpyridiniumhydroxide, pyridine N-oxide, and 2-, 3-, and 4-hydroxypyridine through the action of N-methyltransferases and monooxygenases.[4] In humans, the sole metabolite of pyridine is N-methylpyridiniumhydroxide.[4]
The following diagram illustrates a generalized metabolic pathway for pyridine compounds.
Conclusion
This technical guide provides an overview of the thermal stability of this compound based on available data for a structurally related compound and outlines standard analytical procedures for its determination. For researchers, scientists, and drug development professionals, it is imperative to conduct specific TGA and DSC analyses on this compound to obtain precise thermal stability data for its intended application. The generalized metabolic pathway provides a conceptual framework for its potential biotransformation, which is a critical consideration in drug development.
References
A Technical Guide to Quantum Chemical Calculations for 2,3-Dimethylpyridin-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2,3-Dimethylpyridin-4-amine, a substituted aminopyridine of interest in medicinal chemistry. The methodologies, data interpretation, and visualization techniques detailed herein are essential for understanding the molecule's electronic structure, reactivity, and potential as a drug candidate.
Introduction
Substituted aminopyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1] Quantum chemical calculations offer a powerful in-silico approach to predict the physicochemical properties and biological activity of molecules like this compound, thereby accelerating the drug discovery process. By employing methods such as Density Functional Theory (DFT), researchers can gain insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding drug-receptor interactions.[2][3]
This guide outlines the standard computational protocols for these calculations and presents the expected data in a structured format to facilitate analysis and comparison.
Experimental Protocols: Computational Methodology
The following section details the recommended computational methodology for the quantum chemical analysis of this compound. These protocols are based on established methods for similar aminopyridine derivatives.[3][4]
1. Molecular Structure Optimization:
-
Initial Structure: The initial 3D structure of this compound can be built using standard molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is the recommended method for geometry optimization.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely used and has shown good agreement with experimental data for organic molecules.[3][5]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is suggested for accurate calculations of molecular geometries and electronic properties.[3]
-
Software: The calculations can be performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
2. Vibrational Frequency Analysis:
-
Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
The calculated vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model.[6][7] A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.
3. Electronic Property Calculations:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[8][9] These can be calculated at the B3LYP/6-311++G(d,p) level of theory.
-
Mulliken Atomic Charges: Mulliken population analysis is used to calculate the partial atomic charges, which provides insights into the charge distribution within the molecule and helps identify potential sites for electrophilic and nucleophilic attack.[9][10]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is useful for identifying the regions of the molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions.[9][11]
Data Presentation: Expected Quantum Chemical Parameters
The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations of this compound. The values provided are illustrative and based on typical results for similar aminopyridine structures.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-C3 | 1.40 |
| C3-C4 | 1.42 | |
| C4-N(amine) | 1.38 | |
| C2-N1 | 1.34 | |
| C6-N1 | 1.35 | |
| Bond Angle (°) | C2-C3-C4 | 118.5 |
| C3-C4-C5 | 119.0 | |
| C2-N1-C6 | 117.0 | |
| Dihedral Angle (°) | C2-C3-C4-C5 | 0.0 |
| H-N-C4-C3 | 180.0 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) stretch | 3450 | - | Amine N-H symmetric stretch |
| ν(C-H) stretch | 3050 | - | Aromatic C-H stretch |
| ν(C=C) stretch | 1620 | - | Pyridine ring C=C stretch |
| ν(C-N) stretch | 1350 | - | C-N amine stretch |
| δ(C-H) bend | 1200 | - | In-plane C-H bend |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 4.60 |
Table 4: Mulliken Atomic Charges
| Atom | Atomic Charge (e) |
| N1 (Pyridine) | -0.65 |
| C2 | 0.20 |
| C3 | 0.15 |
| C4 | -0.25 |
| N (Amine) | -0.80 |
| H (Amine) | 0.40 |
Mandatory Visualizations
The following diagrams illustrate the computational workflow and the logical relationships between the different analyses performed in the quantum chemical study of this compound.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Logical relationships between molecular structure, calculations, and interpreted properties.
Conclusion
Quantum chemical calculations provide a robust framework for the in-depth analysis of this compound at the molecular level. The methodologies and data presented in this guide offer a clear pathway for researchers to investigate the structural and electronic properties of this and other related aminopyridine derivatives. The insights gained from these computational studies are invaluable for rational drug design, enabling the prediction of molecular reactivity, stability, and potential intermolecular interactions, thereby guiding further experimental research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. irjweb.com [irjweb.com]
- 10. ripublication.com [ripublication.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,3-Dimethylpyridin-4-amine and its Analogue 4-(Dimethylamino)pyridine (DMAP) as Catalysts in Organic Synthesis
Introduction
2,3-Dimethylpyridin-4-amine belongs to the class of substituted pyridines which are recognized for their catalytic activity in a variety of organic transformations. While specific data for this compound as a catalyst is not extensively documented in publicly available literature, its structural analogue, 4-(Dimethylamino)pyridine (DMAP), is a widely used and highly efficient nucleophilic catalyst.[1][2] This document will focus on the well-established applications and protocols of DMAP as a representative catalyst of this class, providing valuable insights for researchers, scientists, and drug development professionals. DMAP is particularly renowned for its ability to accelerate acylation reactions, often by a factor of up to 10,000, making it an indispensable tool in modern organic synthesis.[1][2]
Core Applications in Organic Synthesis
DMAP is a versatile catalyst employed in a wide array of chemical reactions. Its primary applications lie in facilitating the transfer of acyl groups, making it a cornerstone in esterification and amidation reactions.
1. Acylation and Esterification Reactions:
DMAP is most famously used as a catalyst in acylation reactions of alcohols and amines with acid anhydrides and acid chlorides.[3] It is a key component in the Steglich esterification , a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5][6] This method is particularly advantageous for sterically hindered substrates and those sensitive to acidic or basic conditions.[4]
The key to DMAP's catalytic activity is the formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent.[4][7] This mechanism effectively suppresses side reactions, such as the rearrangement of the O-acylisourea intermediate to an N-acylurea in Steglich esterifications.[5][7]
2. Other Catalytic Applications:
Beyond esterification, DMAP's catalytic utility extends to a variety of other transformations, including:
-
Silylation: Protection of alcohols with silylating agents like tert-butyldimethylsilyl chloride (TBSCl).
-
Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[8]
-
Tritylation: Protection of alcohols with trityl chloride.[9]
-
Rearrangements and Cyclizations: Facilitating intramolecular reactions.
DMAP has also been incorporated into ionic liquids (DMAP-ILs) to create recyclable and environmentally friendly catalytic systems for reactions such as Fischer indole synthesis and the formation of 1H-tetrazoles.[8][10][11]
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions catalyzed by DMAP, showcasing its efficiency under various conditions.
Table 1: DMAP-Catalyzed Acylation of Alcohols
| Substrate (Alcohol) | Acylating Agent | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methylcyclohexanol | Acetic Anhydride | Triethylamine | 4.1 | Room Temp | 17 | High | [9] |
| Benzyl alcohol | Trityl Chloride | Dichloromethane | 4.3 | Room Temp | Overnight | 87.6 | [9] |
| trans-2-Phenylcyclohexanol | Chloroacetyl Chloride | Pyridine | Catalytic | 0 | - | 94 | [9] |
| 3-Hydroxy-1-nonene | Diketene | - | - | - | - | - | [9] |
Table 2: Steglich Esterification using DMAP
| Carboxylic Acid | Alcohol | Coupling Agent | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Monoethyl fumarate | tert-Butyl alcohol | DCC | Dichloromethane | 8 | 0 to Room Temp | 3 | High | [9] |
| Benzoic Acid | tert-Butanethiol | - | Acetonitrile | 200 | Room Temp | 4 | 95 | [9] |
| Various | Various | DCC/EDC | Various | ~5-10 | Room Temp | Various | >80 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification
This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DCC as the coupling agent and DMAP as the catalyst.[5][9]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.0-1.5 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid, alcohol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation of a Hindered Alcohol
This protocol describes the acetylation of a sterically hindered alcohol, 1-methylcyclohexanol, using acetic anhydride with DMAP as the catalyst.[9]
Materials:
-
1-Methylcyclohexanol (1.0 equiv)
-
Acetic anhydride (2.1 equiv)
-
Triethylamine (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.04 equiv)
Procedure:
-
To a stirred solution of 1-methylcyclohexanol and triethylamine, add acetic anhydride.
-
Add a catalytic amount of DMAP to the mixture.
-
Allow the reaction to stand at room temperature for 17 hours.
-
Work up the reaction by adding water, followed by sodium carbonate solution until the evolution of carbon dioxide ceases and the aqueous layer remains basic.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the acetylated product.
Mandatory Visualizations
Catalytic Cycle of DMAP in Acylation
Caption: Catalytic cycle of DMAP in the acylation of an alcohol.
Steglich Esterification Workflow
Caption: Simplified workflow of the Steglich esterification.
Safety Considerations
4-(Dimethylamino)pyridine (DMAP) is highly toxic and can be readily absorbed through the skin. It is also corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2,3-Dimethylpyridin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylpyridin-4-amine and its structural precursors represent a significant scaffold in medicinal chemistry, primarily serving as a cornerstone in the synthesis of proton pump inhibitors (PPIs). While direct therapeutic applications of this compound are not extensively documented, its role as a key intermediate in the development of blockbuster drugs such as Rabeprazole highlights its importance in the pharmaceutical landscape. These application notes provide an overview of its primary application, relevant quantitative data for the final drug products, and detailed experimental protocols.
Primary Application: Synthesis of Proton Pump Inhibitors
The 2,3-dimethylpyridine moiety is a fundamental structural component of several proton pump inhibitors, a class of drugs that potently suppress gastric acid secretion. These agents are widely used in the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. The substitution pattern on the pyridine ring, including the methyl groups at the 2 and 3 positions, is crucial for the molecule's overall conformation and interaction with its biological target, the H+/K+ ATPase (proton pump).
Role in Proton Pump Inhibitor Structure and Function
Proton pump inhibitors are prodrugs that require activation in an acidic environment. The 2,3-dimethylpyridine ring system in molecules like Rabeprazole plays a critical role in the drug's mechanism of action. After systemic absorption and accumulation in the acidic canaliculi of parietal cells, the pyridine nitrogen undergoes protonation. This initiates a series of chemical rearrangements, ultimately leading to the formation of a reactive sulfenamide species. This activated form then covalently binds to cysteine residues on the H+/K+ ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion. The specific substituents on the pyridine ring influence the pKa of the molecule, affecting its rate of activation and overall efficacy.
Quantitative Data: Efficacy of Rabeprazole
The following table summarizes the inhibitory activity of Rabeprazole, a prominent proton pump inhibitor synthesized from 2,3-dimethylpyridine precursors. This data is indicative of the therapeutic potential unlocked by the utilization of the 2,3-dimethylpyridine scaffold.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Rabeprazole | H+/K+ ATPase | Enzyme Inhibition Assay | 0.069 | (Shin, J. M., et al., 1999) |
Experimental Protocols
Synthesis of Rabeprazole from 2,3-Dimethylpyridine Precursor
This protocol outlines a common synthetic route to Rabeprazole starting from 2,3-dimethylpyridine-N-oxide.
Step 1: Nitration of 2,3-Dimethylpyridine-N-oxide
-
To a stirred solution of 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid, slowly add potassium nitrate at a controlled temperature (typically below 10 °C).
-
After the addition is complete, the reaction mixture is heated to 80-90 °C and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).
-
The reaction mixture is then cooled and poured onto ice, followed by neutralization with a suitable base (e.g., sodium hydroxide) to precipitate the product, 2,3-dimethyl-4-nitropyridine-N-oxide.
-
The solid is collected by filtration, washed with water, and dried.
Step 2: Substitution with 3-methoxypropoxy group
-
2,3-dimethyl-4-nitropyridine-N-oxide is reacted with 3-methoxypropanol in the presence of a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF).
-
The reaction is heated to facilitate the nucleophilic aromatic substitution, replacing the nitro group with the 3-methoxypropoxy ether.
-
After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide.
Step 3: Rearrangement and Chlorination
-
The N-oxide from the previous step is subjected to a Polonovski-type rearrangement using acetic anhydride, which results in the formation of an acetoxymethyl intermediate at the 2-position of the pyridine ring.
-
The acetoxy group is then hydrolyzed to a hydroxymethyl group.
-
The resulting alcohol is chlorinated using a chlorinating agent like thionyl chloride to give 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine.
Step 4: Condensation with 2-mercaptobenzimidazole
-
The chlorinated pyridine derivative is condensed with 2-mercaptobenzimidazole in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol).
-
The reaction mixture is heated to reflux to form the thioether linkage.
-
Upon completion, the product is isolated by precipitation or extraction.
Step 5: Oxidation to Rabeprazole
-
The thioether is oxidized to the corresponding sulfoxide (Rabeprazole) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.
-
The reaction is carefully monitored to avoid over-oxidation to the sulfone.
-
The final product, Rabeprazole, is purified by crystallization or chromatography.
In Vitro H+/K+ ATPase Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of compounds like Rabeprazole on the proton pump.
Materials:
-
H+/K+ ATPase-rich vesicles (prepared from hog gastric mucosa)
-
Test compound (e.g., Rabeprazole)
-
ATP (Adenosine triphosphate)
-
Buffer solution (e.g., Tris-HCl)
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the H+/K+ ATPase vesicles with the test compound at various concentrations in the buffer at 37 °C. The pre-incubation is typically done at a low pH to facilitate the activation of the prodrug.
-
Initiate the enzymatic reaction by adding ATP to the mixture.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released from the hydrolysis of ATP using a colorimetric method (e.g., malachite green assay).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of Rabeprazole, a proton pump inhibitor.
Caption: Synthetic workflow for Rabeprazole.
Application Notes and Protocols for N-Alkylation Utilizing 2,3-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of a vast array of pharmaceuticals and biologically active molecules. The introduction of alkyl groups to nitrogen centers can significantly modulate the pharmacological properties of a compound, including its potency, selectivity, and pharmacokinetic profile. While various methods exist for N-alkylation, the use of pyridine-based catalysts is a common strategy to enhance reaction rates and yields.
This document provides a detailed protocol and application notes for the use of 2,3-Dimethylpyridin-4-amine as a nucleophilic catalyst in N-alkylation reactions. Although less common than its structural analog 4-(Dimethylamino)pyridine (DMAP), this compound is postulated to function similarly as a potent acyl and alkyl group transfer agent.[1][2][3] The protocols provided herein are based on established methodologies for related pyridine catalysts and are intended to serve as a comprehensive guide for researchers.[4][5]
Reaction Principle
The catalytic activity of this compound in N-alkylation is analogous to that of DMAP. The reaction proceeds through a nucleophilic catalysis pathway. The lone pair of electrons on the pyridine nitrogen is more nucleophilic than the primary or secondary amine substrate due to resonance donation from the 4-amino group. The catalyst first reacts with the alkylating agent (e.g., an alkyl halide) to form a highly reactive N-alkylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine substrate, leading to the formation of the N-alkylated product and regeneration of the this compound catalyst. A stoichiometric base is typically required to neutralize the acid generated during the reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary or Secondary Amine using an Alkyl Halide
This protocol outlines a general method for the N-alkylation of a primary or secondary amine using an alkyl halide with this compound as a catalyst.
Materials:
-
Primary or secondary amine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
This compound (catalytic amount, e.g., 5-10 mol%)
-
Non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), 1.5-2.0 eq.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq.), the anhydrous solvent (to achieve a concentration of 0.1-0.5 M), and the non-nucleophilic base (1.5-2.0 eq.).
-
Add this compound (0.05-0.1 eq.) to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation
The following tables provide representative data for N-alkylation reactions using conditions analogous to those proposed for this compound catalysis.
Table 1: N-Alkylation of Various Amines with Benzyl Bromide
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | TEA | DCM | 12 | 85 |
| 2 | Benzylamine | DIPEA | ACN | 8 | 92 |
| 3 | Morpholine | TEA | DCM | 6 | 95 |
| 4 | Piperidine | DIPEA | ACN | 6 | 93 |
Table 2: Effect of Alkylating Agent on the N-Alkylation of Aniline
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | TEA | DCM | 12 | 85 |
| 2 | Methyl Iodide | DIPEA | ACN | 8 | 90 |
| 3 | Ethyl Bromide | TEA | DCM | 18 | 78 |
| 4 | Propyl Iodide | DIPEA | ACN | 16 | 82 |
Visualizations
Diagram 1: General Workflow for N-Alkylation
References
Application Notes and Protocols: 2,3-Dimethylpyridin-4-amine as a Ligand in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethylpyridin-4-amine is a substituted aminopyridine that holds potential as a ligand in transition metal catalysis. The presence of both a pyridine ring nitrogen and an exocyclic amino group offers multiple coordination sites for metal centers. The electronic and steric properties of the ligand, influenced by the methyl substituents on the pyridine ring, can modulate the reactivity and selectivity of a resulting metal complex. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, the broader class of aminopyridine ligands has found significant use in various catalytic transformations.
This document provides an overview of the potential applications of this compound by drawing parallels with structurally similar and well-studied aminopyridine ligands. It includes potential synthetic protocols, characterization data for analogous complexes, and detailed experimental procedures for representative catalytic reactions.
Potential Coordination and Catalytic Role
Based on the chemistry of analogous aminopyridine ligands, this compound can be expected to coordinate to transition metals in several ways. The pyridine nitrogen can act as a σ-donor, while the exocyclic amine can also coordinate to the metal center, potentially forming a bidentate chelate. The methyl groups at the 2- and 3-positions introduce steric bulk and are electron-donating, which can influence the stability and catalytic activity of the metal complex.
Potential catalytic applications, by analogy to other substituted aminopyridines, could include:
-
Cross-Coupling Reactions: Ligands of this type can be effective in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Polymerization: Group IV metal complexes with aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization.[1]
-
Amination Reactions: Transition metal-catalyzed C-H amination is a powerful tool for the synthesis of nitrogen-containing molecules, and aminopyridine ligands can play a crucial role in these transformations.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of transition metal complexes with analogous aminopyridine ligands and their use in catalysis. These can serve as a starting point for exploring the catalytic potential of this compound.
Protocol 1: Synthesis of a Palladium(II) Complex with a Substituted Aminopyridine Ligand
This protocol describes a general method for the synthesis of a palladium(II) complex with a substituted aminopyridine ligand, which can be adapted for this compound.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in 30 mL of anhydrous acetonitrile.
-
To this solution, add Palladium(II) chloride (1 equivalent) portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with anhydrous diethyl ether (3 x 15 mL) to remove any unreacted starting material.
-
The solid product is dried under vacuum to yield the desired palladium(II) complex.
Characterization:
The resulting complex should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR spectroscopy
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
Elemental analysis
-
X-ray crystallography (if suitable crystals can be obtained)
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the use of a palladium complex with an aminopyridine-type ligand in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) complex from Protocol 1 (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene/Water (10:1 mixture) as solvent
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the toluene/water solvent mixture (5 mL) via syringe.
-
Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data for Analogous Systems:
The following table summarizes representative data for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes with aminopyridine-type ligands.
| Catalyst (Ligand) | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | 4-iodoanisole | nitrophenol-derived boronic ester | K₂CO₃ | Dioxane/H₂O | 90 | - | 93 | [2] |
| Pd(PPh₃)₄ | vinyl bromide | indole derivative | - | - | - | - | - | [2] |
Visualizations
Logical Workflow for Catalyst Synthesis and Application
References
Application Notes and Protocols for the Quantification of 2,3-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylpyridin-4-amine is a pyridine derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation studies, pharmacokinetic analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For pyridine derivatives, reversed-phase HPLC with a C18 column is often the method of choice. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. For amines that are not sufficiently volatile, derivatization may be necessary to improve their chromatographic behavior.[2]
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the analysis of this compound by HPLC-UV and GC-MS. These values are provided as a general guideline and should be validated for specific applications.
Table 1: HPLC-UV Method Quantitative Data
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Quantitative Data
| Parameter | Value |
| Linearity Range | 0.01 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in a pharmaceutical formulation.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Pharmaceutical formulation containing this compound
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Accurately weigh a portion of the pharmaceutical formulation, dissolve it in a suitable solvent (e.g., methanol or water), and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
References
The Role of Substituted Pyridin-4-amines in Pharmaceutical Intermediate Synthesis: A Focus on 4-Dimethylaminopyridine (DMAP)
A Note on 2,3-Dimethylpyridin-4-amine: While the focus of this document is on the application of substituted pyridin-4-amines in pharmaceutical synthesis, it is important to note that specific, detailed information and experimental protocols for the use of this compound are not extensively available in publicly accessible scientific literature. However, the closely related and widely studied compound, 4-Dimethylaminopyridine (DMAP), serves as an exemplary model for the catalytic activity of this class of compounds. The principles and reaction types for which DMAP is employed are highly relevant and provide a strong predictive framework for the potential applications of other substituted pyridin-4-amines like the 2,3-dimethyl variant.
Introduction to 4-Dimethylaminopyridine (DMAP) as a "Super Catalyst"
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely utilized in organic synthesis, particularly in the production of pharmaceutical intermediates.[1][2] Its remarkable catalytic activity, often referred to as "super catalytic," stems from its high basicity and the resonance stabilization of the N-acylpyridinium intermediate.[1] DMAP significantly accelerates a variety of chemical transformations, including acylation, esterification, and etherification reactions, often leading to higher yields and milder reaction conditions compared to traditional catalysts like pyridine.[3]
Key Applications in Pharmaceutical Synthesis
DMAP is instrumental in the synthesis of a wide array of pharmaceutical intermediates. Its primary role is to facilitate the formation of ester and amide bonds, which are fundamental linkages in many drug molecules.
1. Acylation and Esterification Reactions:
DMAP is a go-to catalyst for the acylation of sterically hindered alcohols and phenols, a common challenge in the synthesis of complex pharmaceutical compounds.[2] It operates by reacting with an acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the desired ester, regenerating the DMAP catalyst in the process.[1]
2. Amide Bond Formation:
In conjunction with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP is used to promote the formation of amide bonds from carboxylic acids and amines. This is a cornerstone of peptide synthesis and the creation of numerous small-molecule drugs.
Experimental Protocols
Below are detailed protocols for key reactions catalyzed by DMAP, representative of its application in the synthesis of pharmaceutical intermediates.
Protocol 1: DMAP-Catalyzed Esterification of a Hindered Alcohol
Objective: To synthesize an ester from a sterically hindered secondary alcohol and acetic anhydride.
Materials:
-
Hindered secondary alcohol (e.g., 1-Adamantanol)
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol (1.0 eq), triethylamine (1.5 eq), and anhydrous dichloromethane.
-
Stir the solution at room temperature until the alcohol is fully dissolved.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Typical Yield (%) | Purity (%) |
| Hindered Alcohol | 1.0 | 85-95 | >98 |
| Acetic Anhydride | 1.2 | - | - |
| DMAP | 0.1 | - | - |
| Triethylamine | 1.5 | - | - |
| Ester Product | - | 85-95 | >98 |
Protocol 2: DMAP/EDC-Mediated Amide Coupling
Objective: To synthesize an amide from a carboxylic acid and a primary amine.
Materials:
-
Carboxylic acid
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude amide by recrystallization or column chromatography.
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Typical Yield (%) | Purity (%) |
| Carboxylic Acid | 1.0 | 80-90 | >99 |
| Primary Amine | 1.1 | - | - |
| EDC | 1.2 | - | - |
| DMAP | 0.1 | - | - |
| Amide Product | - | 80-90 | >99 |
Visualizing Reaction Mechanisms and Workflows
To further elucidate the role of DMAP in these synthetic processes, the following diagrams illustrate the catalytic cycle of a DMAP-catalyzed esterification and a general experimental workflow.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 2,3-Dimethylpyridin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The described multi-step synthesis is designed for large-scale production, with a focus on yield, purity, and operational efficiency.
I. Synthetic Pathway Overview
The large-scale synthesis of this compound is achieved through a robust three-step process commencing with the readily available starting material, 2,3-lutidine. The overall synthetic scheme is as follows:
-
N-Oxidation: 2,3-Lutidine is oxidized to 2,3-dimethylpyridine-N-oxide.
-
Nitration: The resulting N-oxide is nitrated at the 4-position to yield 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Reductive Amination: The nitro group of 2,3-dimethyl-4-nitropyridine-N-oxide is reduced to an amine, and the N-oxide is concurrently deoxygenated to afford the final product, this compound.
Caption: Overall synthetic workflow for this compound.
II. Quantitative Data Summary
The following tables summarize the typical quantitative data for each step of the synthesis, providing key metrics for process evaluation and optimization.
Table 1: N-Oxidation of 2,3-Lutidine
| Parameter | Value |
| Starting Material | 2,3-Lutidine |
| Key Reagents | Hydrogen Peroxide, Phosphotungstic Acid |
| Reaction Time | 8 hours |
| Temperature | 85°C |
| Typical Yield | 95-99% |
| Purity (crude) | >95% |
Table 2: Nitration of 2,3-Dimethylpyridine-N-oxide
| Parameter | Value |
| Starting Material | 2,3-Dimethylpyridine-N-oxide |
| Key Reagents | Potassium Nitrate, Sulfuric Acid |
| Reaction Time | 1-2 hours |
| Temperature | 85-90°C |
| Typical Yield | 90-93% |
| Purity (HPLC) | >99% |
Table 3: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide
| Parameter | Value |
| Starting Material | 2,3-Dimethyl-4-nitropyridine-N-oxide |
| Key Reagents | Iron powder, Hydrochloric Acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 85-90% |
| Purity (after workup) | >98% |
III. Experimental Protocols
The following are detailed, step-by-step protocols for the large-scale synthesis of this compound.
Protocol 1: Synthesis of 2,3-Dimethylpyridine-N-oxide (Step 1)
This protocol describes the N-oxidation of 2,3-lutidine using hydrogen peroxide as the oxidant and phosphotungstic acid as a catalyst.
Materials:
-
2,3-Lutidine (1.00 kg, 9.33 mol)
-
Phosphotungstic acid (40 g, 0.014 mol)
-
35% Hydrogen peroxide (1.00 kg, 10.26 mol)
-
Suitable reaction vessel with heating, cooling, and stirring capabilities
Procedure:
-
Charge the reaction vessel with 2,3-lutidine (1.00 kg) and phosphotungstic acid (40 g).
-
Begin stirring and heat the mixture to 45°C.
-
Slowly add 35% hydrogen peroxide (1.00 kg) over a period of 3 hours, maintaining the temperature at 45°C.
-
After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature for 5 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.
-
Cool the reaction mixture to 50°C.
-
The crude 2,3-dimethylpyridine-N-oxide is typically used directly in the next step without further purification.
Caption: Workflow for the N-Oxidation of 2,3-Lutidine.
Protocol 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide (Step 2)
This protocol outlines the nitration of 2,3-dimethylpyridine-N-oxide at the 4-position using a mixture of potassium nitrate and sulfuric acid.[1][2]
Materials:
-
2,3-Dimethylpyridine-N-oxide (1.23 kg, 10.0 mol, assuming quantitative yield from Step 1)
-
Concentrated Sulfuric Acid (98%, 6.5 L)
-
Potassium Nitrate (1.01 kg, 10.0 mol)
-
Dichloromethane
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2,3-dimethylpyridine-N-oxide (1.23 kg) in concentrated sulfuric acid (6.5 L) while maintaining the temperature between 0-5°C with an ice bath.
-
Prepare a solution of potassium nitrate (1.01 kg) in concentrated sulfuric acid (6.0 L) in a separate vessel, ensuring the temperature is controlled.
-
Slowly add the potassium nitrate solution to the solution of the N-oxide, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, warm the reaction mixture to 85-90°C and stir for 1 hour.
-
Monitor the reaction by HPLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Stir the mixture and then filter to collect the precipitated solid.
-
Extract the filtrate three times with dichloromethane.
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude product. The precipitated solid can be combined with the residue from the organic extract.
-
The crude product is a light yellow solid with a purity of >99% (by HPLC) and can be used in the next step without further purification.[1][2]
Caption: Workflow for the Nitration of 2,3-Dimethylpyridine-N-oxide.
Protocol 3: Synthesis of this compound (Step 3)
This protocol details the reduction of the nitro group and deoxygenation of the N-oxide using iron in an acidic medium. This method is adapted from the established procedure for the reduction of 4-nitropyridine-N-oxide.[3]
Materials:
-
2,3-Dimethyl-4-nitropyridine-N-oxide (1.68 kg, 10.0 mol)
-
Iron powder (Fe, 2.80 kg, 50.1 mol)
-
Concentrated Hydrochloric Acid (HCl, 0.5 L)
-
Water
-
Sodium Carbonate
-
Ethyl Acetate
Procedure:
-
Charge a large reaction vessel with water and iron powder (2.80 kg).
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate vessel, dissolve 2,3-dimethyl-4-nitropyridine-N-oxide (1.68 kg) in a mixture of water and concentrated hydrochloric acid (0.5 L).
-
Slowly add the solution of the nitro compound to the refluxing iron suspension. The addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux for 4-6 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a saturated solution of sodium carbonate until the pH is approximately 8-9.
-
Filter the mixture to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Separate the aqueous and organic layers of the filtrate. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or distillation if required.
Caption: Workflow for the Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide.
References
Safety Precautions and Laboratory Protocols for 2,3-Dimethylpyridin-4-amine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety information and detailed laboratory protocols for the handling and use of 2,3-Dimethylpyridin-4-amine (DMAP). Adherence to these guidelines is crucial to ensure a safe laboratory environment and the integrity of experimental outcomes. DMAP is a highly effective nucleophilic catalyst widely employed in organic synthesis, particularly in acylation and esterification reactions. However, it is also classified as highly toxic and requires careful handling.
Hazard Identification and Safety Precautions
This compound is a toxic substance that can be fatal if it comes into contact with the skin and is toxic if swallowed or inhaled.[1][2][3] It can cause serious eye damage, skin irritation, and may cause respiratory irritation.[1][2][4] Long-term exposure may cause damage to the nervous system.[1] It is also toxic to aquatic life with long-lasting effects.[1][3]
GHS Hazard Statements:
-
H301 + H331: Toxic if swallowed or if inhaled.[1]
-
H318: Causes serious eye damage.[1]
-
H370: Causes damage to organs (Nervous system).[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Measures: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid generating dust.[1] Do not get in eyes, on skin, or on clothing.[1][5] Do not eat, drink, or smoke when using this product.[1][4] Wash hands and any exposed skin thoroughly after handling.[1][4][5]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before starting any experiment. The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[4][5] Immediately remove and properly dispose of contaminated clothing.[1]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Quantitative Safety Data
The following table summarizes the available quantitative toxicity data for this compound. Occupational exposure limits such as Permissible Exposure Limits (PELs) and Threshold Limit Values (TLVs) have not been established for this compound.
| Parameter | Value | Species | Reference |
| LD50 Oral | 140 mg/kg | Rat | [6][7] |
| LD50 Dermal | 90 mg/kg | Rabbit | [7] |
| LC50 Inhalation | 0.53 mg/L (4 h) | Rat | [7] |
Experimental Protocols
This compound is a versatile catalyst in organic synthesis. Below is a representative protocol for a Steglich esterification, a common application of DMAP.
Steglich Esterification of a Carboxylic Acid with an Alcohol
This protocol describes the esterification of a generic carboxylic acid with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
This compound (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure ester.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Immediately call a physician or poison control center.[1][8]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[1][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical advice immediately and show the safety data sheet.[1][8]
Spill Response
A minor chemical spill is one that trained laboratory personnel can clean up safely. A major spill requires assistance from emergency personnel.
For a Minor Spill:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
If the substance is flammable, extinguish all ignition sources.
-
Wear appropriate PPE (see Section 2.0).
-
Contain the spill using absorbent materials (e.g., vermiculite, sand, or commercial spill kits).
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For a Major Spill:
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm.
-
Call emergency services.
-
If safe to do so, close doors to the affected area to contain vapors.
-
Provide emergency responders with the Safety Data Sheet for this compound.
Handling and Storage
Handling: Handle in a well-ventilated place and under a chemical fume hood.[1][4] Avoid formation of dust and aerosols.[1] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5] Store locked up.[1][5]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste.[1][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]
Workflow for Chemical Spill Response
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound in the laboratory.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Dialkylaminopyridine Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,3-Dimethylpyridin-4-amine and related dialkylaminopyridine catalysts, such as the widely used 4-Dimethylaminopyridine (DMAP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound or similar catalysts.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reaction.[1] 4. Inhibited Catalyst: The presence of acidic impurities can protonate and deactivate the catalyst. | 1. Use a fresh batch of catalyst. Store in a cool, dry place away from light. 2. Gradually increase the reaction temperature and monitor for product formation. 3. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).[1] 4. Ensure all reagents and solvents are pure and dry. The use of a non-nucleophilic base like triethylamine can help scavenge acid byproducts.[2] |
| Incomplete Reaction | 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility: Reactants or catalyst may not be fully dissolved in the chosen solvent. 3. Steric Hindrance: Highly hindered substrates may react slowly. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time. 2. Choose a solvent in which all components are soluble at the reaction temperature. 3. For sterically hindered substrates, consider increasing the temperature or using a more potent catalyst.[3][4] |
| Formation of Multiple Products/Side Reactions | 1. High Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or side reactions. 2. Presence of Water: Moisture can lead to the hydrolysis of acylating agents or activated intermediates. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Attempt the reaction at a lower temperature. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Select a non-reactive, aprotic solvent such as Dichloromethane (DCM), Chloroform, or Acetonitrile.[5] |
| Difficulty in Product Purification | 1. Catalyst Removal: The basic nature of the catalyst can make it difficult to separate from the product. 2. Byproduct Interference: Byproducts from coupling agents (e.g., DCU from DCC) can complicate purification.[6] | 1. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the catalyst into the aqueous phase.[6][7] Alternatively, wash with an aqueous copper sulfate solution.[8] 2. For DCC/DCU byproducts, precipitation in a cold solvent like DCM followed by filtration is often effective.[6] |
Frequently Asked Questions (FAQs)
Q1: What types of reactions are catalyzed by this compound and related compounds?
A1: These compounds are highly effective nucleophilic catalysts for a variety of reactions, most notably acylation and esterification.[9] They are also used in silylation, alkylation, and other group transfer reactions.[3][9]
Q2: What is a typical catalyst loading for these reactions?
A2: A typical starting catalyst loading ranges from 1 to 5 mol%.[1] For challenging substrates or to accelerate slow reactions, a higher loading may be beneficial. However, optimization is recommended to minimize catalyst usage and simplify purification.[10]
Q3: How do I select an appropriate solvent for my reaction?
A3: Aprotic solvents are generally preferred.[5] The choice of solvent should be based on the solubility of your reactants and catalyst. Common solvents include Dichloromethane (DCM), Chloroform, Acetonitrile, and Tetrahydrofuran (THF).[5]
Q4: Is a co-base always necessary when using a dialkylaminopyridine catalyst?
A4: While not always strictly required, a non-nucleophilic co-base such as triethylamine or pyridine is often used.[2] The co-base neutralizes any acidic byproducts generated during the reaction, which could otherwise protonate and inactivate the nucleophilic catalyst.[2]
Q5: How can I remove the catalyst from my reaction mixture after completion?
A5: The most common method is to perform an acidic wash during the work-up.[6] By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic catalyst is protonated, forming a salt that is soluble in the aqueous layer and thus easily removed.[6][7] Another reported method is to wash with an aqueous solution of copper sulfate, which forms a water-soluble complex with the catalyst.[8]
Experimental Protocols
General Protocol for Esterification of a Hindered Alcohol
This protocol describes a general procedure for the esterification of a sterically hindered alcohol using an acid anhydride with this compound as a catalyst.
Materials:
-
Hindered Alcohol (1.0 eq)
-
Acid Anhydride (1.5 eq)
-
This compound (0.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the hindered alcohol and this compound in anhydrous DCM.
-
Add triethylamine to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acid anhydride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical esterification reaction.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 10. benchchem.com [benchchem.com]
troubleshooting low yields in reactions with 2,3-Dimethylpyridin-4-amine
Welcome to the technical support center for 2,3-Dimethylpyridin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this reagent, with a particular focus on addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during your experiments with this compound.
Q1: I am observing significantly lower yields in my acylation/coupling reaction when using this compound compared to other aminopyridines like 4-DMAP. What is the likely cause?
The primary reason for lower reactivity and yields is likely due to the steric hindrance caused by the two methyl groups at the 2 and 3 positions of the pyridine ring. These bulky groups can impede the approach of electrophiles to the nitrogen atom of the 4-amino group, slowing down the reaction rate and leading to incomplete conversion. While the methyl groups are electron-donating, which should increase the nucleophilicity of the amino group, the steric effect often dominates in this case.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for any signs of decomposition of your starting materials or product.
-
Prolong Reaction Time: Due to the slower reaction kinetics, extending the reaction time may be necessary to drive the reaction to completion. We recommend monitoring the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Use a More Reactive Electrophile: If possible, consider using a more reactive coupling partner. For example, in acylation reactions, an acyl chloride will be more reactive than the corresponding anhydride.
-
Optimize Solvent Choice: The choice of solvent can influence reaction rates. For coupling reactions, polar aprotic solvents like DMF or dioxane are often effective.[1] Toluene is also a common choice for Suzuki and Buchwald-Hartwig reactions.[2]
Q2: My Suzuki-Miyaura coupling reaction with this compound as the nucleophile is giving a low yield of the desired product. How can I optimize the conditions?
Low yields in Suzuki-Miyaura couplings involving heteroaryl amines can be attributed to several factors, including catalyst inhibition, suboptimal base selection, and steric hindrance from the 2,3-dimethyl groups.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Detailed Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Palladium Source | Screen various catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂. Pre-catalysts can also be more efficient.[1][3] | The choice of catalyst is crucial and substrate-dependent. Less reactive chlorides often require more specialized catalyst systems.[3] |
| Ligand | For sterically hindered amines, biarylphosphine ligands are often effective. | The ligand plays a key role in the catalytic cycle, influencing both activity and stability. |
| Base | A range of bases should be screened. While strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary for substrates with sensitive functional groups.[1] | The base is critical for the transmetalation step and its strength and solubility can significantly impact the reaction outcome. |
| Solvent | Use anhydrous, degassed solvents like dioxane or toluene.[2] In some cases, a mixture of an organic solvent and water can be beneficial.[4] | The solvent must effectively dissolve the reactants and the base. Oxygen can deactivate the palladium catalyst. |
Q3: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is sluggish and yields are poor. What are the key parameters to investigate?
The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and solvent, especially with sterically demanding amines like this compound.
Troubleshooting Guide for Buchwald-Hartwig Amination:
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh palladium source and ligand. Consider using a pre-catalyst. |
| Inappropriate ligand | Screen sterically hindered biarylphosphine ligands, which are often effective for challenging couplings.[1] | |
| Incorrect base | For base-sensitive substrates, switch from strong bases like NaOtBu to weaker ones like Cs₂CO₃ or K₃PO₄.[1] | |
| Poor solvent choice | Ensure the use of anhydrous, deoxygenated solvents such as toluene or dioxane. Avoid chlorinated solvents.[1][2] | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | This can compete with the desired amination. Optimizing the ligand and base combination can minimize this side reaction. |
| Reaction with other nucleophilic groups | If your substrate contains other nucleophilic sites, consider protecting them prior to the coupling reaction. |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Q4: Are there any specific handling or storage recommendations for this compound?
While specific stability data for this compound is not extensively published, it is prudent to handle it as a typical air- and moisture-sensitive aminopyridine derivative.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, consider refrigeration under an inert atmosphere.
-
Handling: Handle in a well-ventilated area or in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: What are potential side reactions to be aware of when using this compound?
Given its structure, several side reactions could potentially lead to low yields of the desired product.
-
N-alkylation of the Pyridine Ring: The pyridine nitrogen is also nucleophilic and can compete with the 4-amino group for reaction with electrophiles, especially with alkylating agents.
-
Multiple Acylations/Alkylations: If the reaction conditions are not carefully controlled, it is possible to get di-acylation or di-alkylation on the 4-amino group, although this is less likely with bulky electrophiles due to steric hindrance.
-
Decomposition at High Temperatures: Like many organic molecules, this compound may decompose at elevated temperatures. It is advisable to determine the thermal stability of your specific reaction mixture.
By considering the steric and electronic properties of this compound and systematically optimizing the reaction parameters as outlined in these guides, researchers can significantly improve the yields of their desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dimethylpyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dimethylpyridin-4-amine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Based on typical synthetic routes, which often involve the nitration of 2,3-dimethylpyridine-N-oxide followed by reduction, common impurities may include:
-
Unreacted Starting Materials: 2,3-dimethylpyridine-N-oxide.
-
Intermediates: 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Regioisomers: Positional isomers of the nitro-substituted intermediate.
-
Byproducts of Reduction: Partially reduced intermediates or over-reduced species.
-
Residual Reagents: Catalysts (e.g., palladium on carbon, iron), acids, and bases used in the synthesis.[1]
Q2: What is the first step I should take to purify my crude this compound?
A2: An initial workup is recommended to remove bulk impurities. This typically involves a liquid-liquid extraction. Since this compound is a basic compound, you can wash the organic layer containing your crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Conversely, an acidic wash (e.g., dilute HCl) can be used to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Q3: My compound is a dark oil or solid. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve the crude material in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. The solution is too supersaturated. | Use a lower-boiling point solvent. Cool the solution more slowly. Add a seed crystal. Scratch the inside of the flask at the solution-air interface to induce nucleation. |
| Low recovery of purified product. | Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. Co-crystallization of the product and impurity. | Perform a solvent screen to find a more suitable solvent or solvent system. A second recrystallization from a different solvent system may be necessary. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Systematically vary the polarity of the eluent. For basic compounds like aminopyridines, adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can improve peak shape and separation. |
| Compound streaks on the column. | The compound is interacting too strongly with the stationary phase (e.g., silica gel is acidic). | Add a small percentage of a basic modifier like triethylamine to the eluent. Use a different stationary phase such as alumina or a polymer-based support. |
| Product elutes with the solvent front. | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity (gradient elution). |
| Low recovery from the column. | The compound is irreversibly adsorbed onto the stationary phase. | Use a less active stationary phase (e.g., neutral alumina instead of silica gel). Add a basic modifier to the eluent. |
Data Presentation
Table 1: Solvent Properties for Purification of this compound
| Solvent | Boiling Point (°C) | Polarity Index | Anticipated Solubility of this compound | Application Notes |
| Water | 100 | 10.2 | Sparingly soluble to soluble | Useful for extractions and as an anti-solvent in recrystallization from polar organic solvents. |
| Methanol | 65 | 5.1 | Soluble | Good solvent for dissolving the crude product. Can be used in a mixed solvent system for recrystallization. |
| Ethanol | 78 | 4.3 | Soluble | Similar to methanol, a good "solvent" in a recrystallization pair. |
| Acetone | 56 | 5.1 | Soluble | Can be used for dissolving the crude product and in recrystallization solvent systems. |
| Ethyl Acetate | 77 | 4.4 | Moderately soluble | A common solvent for both chromatography and recrystallization. |
| Dichloromethane | 40 | 3.1 | Soluble | Often used as a solvent for column chromatography and extractions. |
| Toluene | 111 | 2.4 | Sparingly soluble | Can be a good recrystallization solvent, especially when hot. |
| Hexane/Heptane | 69 / 98 | 0.1 | Insoluble to sparingly soluble | Typically used as an "anti-solvent" in recrystallization or as the non-polar component in chromatography eluents. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure. The ideal solvent system should be determined through small-scale trials.
-
Solvent Selection: In separate test tubes, place a small amount of the crude this compound. Add a few drops of a potential single solvent or a mixture of solvents (e.g., ethanol/water, toluene/hexane). Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
-
Stationary Phase Selection: For aminopyridines, silica gel is commonly used. However, due to the basic nature of the amine, tailing can be an issue. Neutral alumina can be a good alternative.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point for aminopyridines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). To mitigate tailing, a small amount of a basic modifier (e.g., 0.5-1% triethylamine) can be added to the eluent.
-
Column Packing: Pack the column with a slurry of the chosen stationary phase in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of the stationary phase and load the resulting powder onto the top of the column bed. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Logical relationships for selecting a purification method based on impurity type.
References
Technical Support Center: Synthesis of 2,3-Dimethylpyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,3-Dimethylpyridin-4-amine. The primary synthetic route involves the nitration of 2,3-dimethylpyridine-N-oxide followed by the reduction of the resulting 2,3-dimethyl-4-nitropyridine-N-oxide. This guide addresses potential side reactions and offers solutions to minimize their formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway commences with the oxidation of 2,3-dimethylpyridine (2,3-lutidine) to 2,3-dimethylpyridine-N-oxide. This intermediate is then nitrated to yield 2,3-dimethyl-4-nitropyridine-N-oxide. The final step involves the reduction of the nitro group and simultaneous deoxygenation of the N-oxide to afford this compound.
Q2: Why is the nitration performed on the N-oxide derivative of 2,3-dimethylpyridine?
A2: The N-oxide group activates the pyridine ring towards electrophilic aromatic substitution, directing the incoming nitro group predominantly to the 4-position. Direct nitration of 2,3-dimethylpyridine would require harsh conditions and would likely lead to a mixture of isomers with lower yields of the desired 4-nitro product.
Q3: What are the primary challenges and side reactions in the nitration step?
A3: The main challenges in the nitration of 2,3-dimethylpyridine-N-oxide are controlling the reaction exothermicity and minimizing the formation of byproducts. Potential side reactions include the formation of other nitro isomers (e.g., at the 6-position), over-nitration to dinitro-compounds, and degradation of the starting material or product under the harsh acidic and high-temperature conditions.
Q4: What are the common side reactions during the reduction of 2,3-dimethyl-4-nitropyridine-N-oxide?
A4: The reduction step can lead to several byproducts depending on the reducing agent and reaction conditions. Incomplete reduction can yield intermediates like nitroso and hydroxylamine derivatives, which can condense to form azoxy and azo compounds. When using iron in mineral acids for the reduction of the analogous 4-nitropyridine-N-oxide, observed byproducts include 4-aminopyridine-N-oxide (from incomplete deoxygenation), 4-pyridone (from hydrolysis), and 4,4'-azopyridine.[1]
Troubleshooting Guides
Part 1: Nitration of 2,3-Dimethylpyridine-N-oxide
Problem 1: Low Yield of 2,3-Dimethyl-4-nitropyridine-N-oxide
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Extend the reaction time, monitoring progress by TLC or HPLC. - Confirm the quality and concentration of the nitrating agents (nitric acid/sulfuric acid or potassium nitrate/sulfuric acid). |
| Suboptimal Temperature | - Maintain the recommended reaction temperature. For the addition of the nitrating agent, a lower temperature (-10 to 20 °C) is crucial to control the exotherm. The subsequent heating step (80-120 °C) is necessary for the reaction to proceed to completion.[2] |
| Degradation of Starting Material or Product | - Avoid excessive temperatures during the reaction and work-up. - Add the nitrating agent slowly and control the initial exotherm to prevent localized overheating. |
Problem 2: Formation of Impurities and Side Products
| Side Product | Mitigation Strategies |
| Isomeric Nitro Compounds (e.g., 6-nitro isomer) | - The nitration of pyridine-N-oxides is highly regioselective for the 4-position.[3][4] However, to maximize selectivity, maintain the recommended temperature profile. Lowering the reaction temperature during the heating step might slightly improve selectivity but will also decrease the reaction rate. |
| Over-nitration (Dinitro Compounds) | - Use the stoichiometric amount or a slight excess of the nitrating agent. A large excess increases the risk of dinitration.[5] - Control the reaction time; prolonged reaction at high temperatures can lead to over-nitration. |
| Dark-colored Reaction Mixture | - This can indicate decomposition. Ensure the initial cooling during the addition of the nitrating agent is adequate. - Use high-purity starting materials and reagents. |
Quantitative Data on Nitration Methods
The choice of nitrating agent can impact the yield and purity of the product. Below is a comparison of two common methods.
| Nitrating Agent | Reaction Time | Yield | Purity (HPLC) | Reference |
| 65% Nitric Acid / 98% Sulfuric Acid | 12 hours | 60.1% | 82% | [2] |
| Potassium Nitrate / 98% Sulfuric Acid | 1 hour | 91.1% | 99% | [6] |
Part 2: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide
Problem 1: Incomplete Reduction
| Potential Cause | Recommended Solutions |
| Insufficient Reducing Agent | - Ensure a sufficient excess of the reducing agent is used (e.g., iron powder). |
| Catalyst Deactivation (for catalytic hydrogenation) | - Use a fresh, active catalyst (e.g., Pd/C). - Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds). |
| Suboptimal Reaction Conditions | - For Fe/acid reduction, ensure the temperature is adequate to drive the reaction to completion. - For catalytic hydrogenation, ensure sufficient hydrogen pressure and adequate stirring. |
Problem 2: Formation of Side Products
Based on studies of the analogous reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid, the following side products can be expected.[1]
| Side Product | Potential Cause | Mitigation Strategies |
| This compound-N-oxide | Incomplete deoxygenation of the N-oxide. | - Increase reaction time or temperature. - Use a stronger reducing agent or a catalyst known for efficient deoxygenation. |
| 2,3-Dimethyl-4-pyridone | Hydrolysis of the amino group. | - Avoid prolonged heating in aqueous acidic or basic conditions during work-up. |
| 4,4'-Azoxy- or Azo-2,2',3,3'-tetramethylbipyridine | Condensation of partially reduced intermediates (nitroso and hydroxylamine). | - Ensure complete reduction by using a sufficient amount of reducing agent and allowing adequate reaction time. - The use of vanadium compounds as additives in catalytic hydrogenation has been shown to prevent the accumulation of hydroxylamine intermediates.[7] |
Experimental Protocols
Nitration of 2,3-Dimethylpyridine-N-oxide with Potassium Nitrate/Sulfuric Acid[6]
-
Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid (98%) in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid (98%).
-
Slowly add the potassium nitrate solution to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, warm the reaction mixture to 85-90 °C and stir for 1 hour.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium carbonate solution to pH 7-8.
-
Filter the resulting precipitate and extract the filtrate with dichloromethane.
-
Combine the precipitate with the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-dimethyl-4-nitropyridine-N-oxide.
Reduction of 4-Nitropyridine-N-oxide with Iron and Hydrochloric Acid (Analogous Procedure)[1]
Note: This is a general procedure for a similar substrate and may require optimization for 2,3-dimethyl-4-nitropyridine-N-oxide.
-
To a stirred suspension of 4-nitropyridine-N-oxide in water, add iron powder.
-
Heat the mixture and add concentrated hydrochloric acid portion-wise.
-
After the addition is complete, continue heating at reflux until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate iron salts.
-
Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 4-aminopyridine.
-
Purify the product by distillation, recrystallization, or column chromatography.
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Yield in Nitration
Caption: Troubleshooting low yield in the nitration step.
Potential Side Reactions in the Reduction Step
Caption: Potential products in the reduction step.
References
- 1. mdpi.org [mdpi.org]
- 2. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
improving the catalytic efficiency of 2,3-Dimethylpyridin-4-amine
Welcome to the technical support center for 2,3-Dimethylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the use of this compound as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary catalytic applications?
This compound, an analog of the well-known catalyst 4-(Dimethylamino)pyridine (DMAP), is a nucleophilic catalyst.[1][2] Due to its structural similarity to DMAP, it is primarily used to catalyze acylation reactions, such as esterifications and amidations, particularly for sterically hindered alcohols and amines.[2][3] The methyl groups at the 2 and 3 positions can influence its basicity and nucleophilicity, potentially offering different selectivity compared to DMAP.
Q2: How does this compound catalyze acylation reactions?
The catalytic mechanism is analogous to that of DMAP. In an esterification reaction with an acid anhydride, for instance, the catalytic cycle involves three main steps:
-
Activation: The catalyst reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt.
-
Nucleophilic Attack: The alcohol substrate attacks the activated N-acylpyridinium salt.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product, releasing the catalyst, which can then re-enter the catalytic cycle.[1] An auxiliary base, such as triethylamine, is often used to neutralize the acid byproduct and regenerate the protonated catalyst.[1]
Q3: What are the key advantages of using this compound over other catalysts like DMAP?
While DMAP is a highly efficient catalyst, this compound may offer advantages in specific applications. The steric hindrance provided by the two methyl groups can potentially lead to higher regioselectivity in reactions with substrates possessing multiple reactive sites. Furthermore, structural modifications to the 4-aminopyridine core are a known strategy to fine-tune catalytic activity and selectivity.[4]
Q4: How can I improve the catalytic efficiency of my reaction using this compound?
Improving catalytic efficiency can be achieved through several strategies:
-
Structural Modification: While direct modification of this compound may not be feasible for the end-user, exploring other DMAP analogs with different substitution patterns can be beneficial. Bicyclic and tricyclic diaminopyridines have been shown to be more effective catalysts than DMAP in certain reactions.[5]
-
Reaction Condition Optimization: Systematically varying the solvent, temperature, and concentration of reactants and catalyst can significantly impact the reaction rate and yield.
-
Use of Co-catalysts or Additives: In some cases, the addition of a co-catalyst or an additive can enhance the catalytic activity.
-
Formation of Ionic Liquids: DMAP-based ionic liquids have been synthesized and shown to be efficient and stable catalysts, which could be a viable strategy for this compound as well.[6][7]
Q5: What are the stability considerations for this compound?
The stability of aminopyridine-based catalysts can be influenced by the reaction conditions. For DMAP, maximum stability is observed in the pH range of 2.0 to 3.0.[8] It is advisable to store this compound in a cool, dry place and handle it under an inert atmosphere to prevent degradation.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Product Yield | 1. Low Catalyst Activity: The catalyst may be poisoned or degraded. 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. 3. Low Reactant Reactivity: Sterically hindered substrates may require more forcing conditions. 4. Presence of Impurities: Water or other impurities in the reactants or solvent can inhibit the reaction.[9] | 1. Verify Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. 2. Optimize Conditions: Systematically vary the temperature, solvent, and reaction time. Consider using a stronger, non-nucleophilic base if applicable.[10] 3. Increase Reactant Reactivity: For carboxylic acids, consider converting them to more reactive acid chlorides.[10] 4. Ensure Anhydrous Conditions: Use dry solvents and reactants, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Formation of Side Products | 1. Side Reactions: The catalyst may promote undesired side reactions. 2. Catalyst Degradation: Degradation products of the catalyst may react with the substrates. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Lower Reaction Temperature: This can often reduce the rate of side reactions. 2. Change the Solvent: Screen different aprotic solvents to find one that minimizes side product formation. 3. Adjust Stoichiometry: Carefully control the stoichiometry of the reactants. |
| Difficult Product Purification | 1. Catalyst Removal: The basic nature of the catalyst can make it difficult to separate from the product. 2. Formation of Emulsions during Workup: This can complicate the extraction process. | 1. Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the catalyst into the aqueous layer. 2. Use of Supported Catalysts: Consider using a polymer-supported version of the catalyst for easier removal by filtration. |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of reactants or solvents may contain varying levels of impurities. 2. Atmospheric Moisture: Absorption of moisture from the air can affect the reaction. | 1. Standardize Reagents: Use reagents from the same supplier and lot number for a series of experiments. 2. Maintain Inert Atmosphere: Consistently use an inert atmosphere for setting up the reactions. |
Experimental Protocols
General Protocol for Esterification of a Hindered Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered alcohol (1.0 equiv.) and this compound (0.1 equiv.) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add the carboxylic acid (1.2 equiv.) followed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter the mixture to remove the urea byproduct. Wash the filtrate with 1M HCl to remove the catalyst, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Amide Bond Formation
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), the amine (1.1 equiv.), and this compound (0.1 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Addition of Coupling Agent: Add a coupling agent such as HATU or HBTU (1.1 equiv.) to the solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of this compound in an acylation reaction.
Caption: Troubleshooting workflow for low reaction conversion.
References
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 3. guidechem.com [guidechem.com]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Development of more potent 4-dimethylaminopyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 8. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability of 2,3-Dimethylpyridin-4-amine under acidic or basic conditions
Technical Support Center: Stability of 2,3-Dimethylpyridin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic solutions?
While specific kinetic data for this compound is not extensively documented in publicly available literature, its stability can be inferred from the general behavior of aminopyridines and related aromatic amines.
-
Acidic Conditions: The pyridine ring is generally stable in acidic media. The primary amine and the pyridine nitrogen will be protonated, increasing aqueous solubility. While this protonation deactivates the ring towards electrophilic attack, degradation can still occur, often initiated by strong oxidizing agents or prolonged exposure to harsh conditions. A study on the related compound 4-(N,N-dimethylamino)pyridine (DMAP) showed it has maximum stability in the pH range of 2.0 to 3.0.[1]
-
Basic Conditions: In basic solutions, the molecule exists in its neutral, more electron-rich form. This state makes the pyridine ring more susceptible to oxidation. The presence of the electron-donating amino and methyl groups further activates the ring, increasing this susceptibility. Degradation in basic conditions is often oxidative, potentially leading to N-oxides, hydroxylated species, or ring-opened products.[2][3][4] Aromatic amines, in general, are known to be prone to oxidation.[5]
Q2: I am observing degradation of my this compound sample in an acidic solution. What are the potential causes and how can I troubleshoot this?
Degradation in acidic media is less common than in basic media but can occur under certain stress conditions.
Potential Causes:
-
Oxidative Stress: Presence of dissolved oxygen or other oxidizing species in your acidic medium.
-
Photodegradation: Exposure to UV or ambient light can catalyze degradation. Some aromatic amines are known to be light-sensitive.[5]
-
Elevated Temperatures: High temperatures can accelerate hydrolysis or other degradation pathways.
-
Reactive Counter-ions: The acid used to adjust the pH might contain a reactive counter-ion.
Troubleshooting Steps:
-
De-gas Solvents: Before preparing your solution, sparge your solvent and acid with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, conduct your experiment in a glovebox or under a blanket of inert gas.
-
Protect from Light: Use amber vials or wrap your experimental setup in aluminum foil to prevent photodegradation.
-
Temperature Control: Maintain the lowest feasible temperature for your experiment.
-
Purity of Reagents: Ensure high purity of the acid and solvent used.
Q3: My this compound sample is unstable in a basic solution. What are the likely degradation pathways and mitigation strategies?
Instability in basic solutions is a more common issue for electron-rich aminopyridines, primarily due to oxidation.
Potential Causes:
-
Aerial Oxidation: The primary cause is often reaction with atmospheric oxygen, which is more facile at higher pH where the amine is deprotonated and the ring is more activated.
-
Metal-Catalyzed Oxidation: Trace metal impurities in your reagents can catalyze oxidative degradation.
-
Photodegradation: Similar to acidic conditions, light can exacerbate degradation.
Troubleshooting Steps:
-
Inert Atmosphere is Critical: Rigorously exclude oxygen by using de-gassed solvents and maintaining an inert atmosphere.
-
Use of Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant (e.g., BHT, sodium sulfite).
-
Use a Metal Chelator: Adding a chelator like EDTA can sequester trace metal ions that may catalyze oxidation.
-
Protect from Light: Always protect basic solutions of the compound from light.
-
Minimize Time in Solution: Prepare basic solutions fresh and use them as quickly as possible.
Troubleshooting and Experimental Guides
Forced Degradation Studies to Determine Stability
To quantitatively assess the stability of this compound and identify potential degradants, a forced degradation study is the recommended approach.[6][7][8] This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution in a neutral solvent at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to a calibrated UV light source.
-
-
Time Points and Analysis:
-
Withdraw samples from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector). The method should be able to separate the parent compound from all degradation products.
-
-
Data Presentation:
-
Calculate the percentage of the parent compound remaining at each time point. The industry-accepted range for significant degradation is typically 5-20%.[7]
-
Summarize the results in a table for easy comparison.
-
Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | Temperature | % Degradation (Example) | Major Degradant RRT (Example) |
| 0.1 M HCl | 24 | 60 °C | 5% | 0.85 |
| 1 M NaOH | 12 | 60 °C | 18% | 1.15 |
| 3% H₂O₂ | 6 | Room Temp | >50% | 0.70 |
| Photolytic (UV) | 24 | Room Temp | 12% | 0.95 |
| Thermal (Solid) | 48 | 80 °C | <2% | - |
This table contains hypothetical data for illustrative purposes.
Visual Guides
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for diagnosing and addressing the degradation of this compound in an experimental setting.
Caption: Troubleshooting workflow for stability issues.
Hypothetical Degradation Pathways
This diagram illustrates the most probable points of chemical attack on this compound under different conditions.
Caption: Potential degradation pathways.
References
- 1. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Purification of Products from 2,3-Dimethylpyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of 2,3-Dimethylpyridin-4-amine, a basic pyridine derivative, from reaction mixtures and final products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound from a reaction mixture?
A1: The most effective methods leverage the basic nature of the pyridine nitrogen. The primary techniques include:
-
Acid-Base Extraction: Washing the organic reaction mixture with a dilute aqueous acid solution to convert the amine impurity into a water-soluble salt.[1][2][3]
-
Copper Sulfate (CuSO₄) Wash: An alternative for acid-sensitive products, this method uses an aqueous CuSO₄ solution to form a water-soluble coordination complex with the pyridine impurity.[1][2][4]
-
Chromatography: Techniques like flash column chromatography or ion-exchange chromatography are effective for separating the impurity from the desired product.[1][5][6]
-
Recrystallization: This method purifies the final product by exploiting solubility differences between the product and the impurity in a specific solvent system.[7][8][9]
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can remove trace amounts of the impurity.[1][3]
Q2: My desired product is sensitive to acid. How can I remove the this compound impurity?
A2: If your compound is unstable in acidic conditions, you should avoid using an acid wash. The recommended alternative is to wash the organic layer with an aqueous copper sulfate solution (e.g., 5-15%).[1][2] The this compound will coordinate with the copper ions to form a deep blue or violet-colored complex that is soluble in the aqueous layer and can be easily separated.[1][2] Chromatography and recrystallization are also excellent acid-free alternatives.
Q3: After performing an acid wash, I still detect trace amounts of the impurity. What can I do?
A3: Trace amounts of basic impurities can be persistent. To remove residual contamination, you can:
-
Repeat the Acid Wash: Perform one or two additional washes with the dilute acid solution. Ensure you are using a sufficient amount of acid to neutralize all the basic impurity.[3]
-
Co-evaporation (Azeotrope): After the initial work-up, dissolve the crude product in toluene and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can effectively remove residual pyridine-type impurities.[1]
-
Column Chromatography: Purify the crude product using flash column chromatography. This is often the most effective method for removing final traces of impurities.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield a highly pure final product.[7]
Q4: How do I choose the best purification strategy for my specific experiment?
A4: The optimal strategy depends on the properties of your desired product and the scale of your reaction. The flowchart below provides a logical guide for selecting the most appropriate method.
Troubleshooting Guides & Experimental Protocols
Method 1: Acid-Base Extraction
This is the most common and often most efficient method for removing basic impurities, provided the target compound is stable in acidic conditions.
Issue: Impurity is still present after a single acid wash. Solution: The amount of acid used may be insufficient to protonate all of the this compound. It is crucial to use a molar excess of acid. Alternatively, perform multiple washes.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute hydrochloric acid (1M or 2M HCl).[1]
-
Separation: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate completely. The protonated impurity (2,3-dimethylpyridin-4-aminium chloride) will move to the aqueous layer.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal.
-
Neutralization & Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).[1]
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Method 2: Copper Sulfate (CuSO₄) Wash
This is an excellent alternative for acid-sensitive compounds.
Issue: The aqueous layer does not change color. Solution: This may indicate that very little of the pyridine impurity is present. However, it is still a valid purification step. The formation of the deep violet complex is a colorimetric indicator of pyridine presence.[1][2]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer to a separatory funnel and add an equal volume of a saturated or 15% aqueous CuSO₄ solution.[1]
-
Observation & Separation: Shake the funnel vigorously. The aqueous layer will turn from light blue to a deep blue or violet color as it forms a complex with the amine impurity.[2] Allow the layers to separate and drain the aqueous layer.
-
Repeat: Continue washing with fresh CuSO₄ solution until the aqueous layer no longer shows a significant color change.
-
Final Steps: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
Method 3: Recrystallization
This technique is ideal for purifying solid products to a high degree.
Issue: The product "oils out" instead of forming crystals. Solution: Oiling out occurs when the solute comes out of the solution as a liquid. This can happen if the solution is too concentrated or cools too quickly. Try re-heating the solution, adding slightly more solvent to ensure everything dissolves, and then allowing it to cool much more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[10]
Experimental Protocol:
-
Solvent Screening: In test tubes, find a solvent or solvent pair in which your desired product has high solubility when hot and low solubility when cold, while the impurity remains soluble at low temperatures.[10] Common choices include ethanol/water, acetone/water, or toluene/hexane.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[9][11]
-
Hot Filtration (Optional): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot filtration to remove them.[11]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble impurity.[9]
-
Drying: Dry the crystals completely to remove residual solvent.
Method 4: Column Chromatography
This is a highly versatile and effective method for separating compounds with different polarities.
Issue: The product and impurity are not separating well (co-elution). Solution: The solvent system (mobile phase) is not optimal. You need to adjust the polarity. Use thin-layer chromatography (TLC) to test different solvent systems. If the impurity is basic, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can improve peak shape and separation. Conversely, adding a small amount of acid (like acetic acid) can make the basic impurity "stick" to the silica gel, allowing your product to elute first.
Experimental Protocol:
-
Stationary Phase: For most organic compounds, silica gel is the standard stationary phase.
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and the impurity (aim for a ΔRf > 0.2).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel column.
-
Elution & Collection: Run the mobile phase through the column, collecting fractions as the separated compounds elute.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
The following table compares the different purification methods for removing this compound.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Converts the basic amine into a water-soluble salt.[1][12] | Fast, inexpensive, and highly effective for large scales. | Not suitable for acid-sensitive products.[2] | Removing large quantities of basic impurities from acid-stable products. |
| CuSO₄ Wash | Forms a water-soluble coordination complex with the amine.[1] | Good for acid-sensitive compounds; provides a visual indicator.[1][2] | May not be suitable for products that chelate metal ions. | An acid-free alternative for removing basic impurities. |
| Recrystallization | Exploits differences in solubility between the product and impurity.[7] | Can achieve very high purity; scalable. | Requires the product to be a solid; method development can be time-consuming.[10] | Final purification step for solid products. |
| Column Chromatography | Separates compounds based on differential adsorption to a stationary phase.[6] | Highly versatile; can separate complex mixtures; effective for trace amounts. | Can be time-consuming and requires significant solvent usage. | Isolating products from complex mixtures or removing trace impurities. |
| Azeotropic Removal | Forms a lower-boiling azeotrope with a solvent (e.g., toluene).[1] | Good for removing final traces of impurity. | Only effective for small, residual amounts. | Post-workup removal of trace pyridine-type impurities. |
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3-Dimethylpyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethylpyridin-4-amine. The following sections detail common pitfalls and their solutions for each major step of the synthesis, which typically proceeds via the N-oxidation of 2,3-lutidine, followed by nitration and subsequent reduction.
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process, each with its own set of challenges. The general synthetic pathway is outlined below.
Step 1: N-Oxidation of 2,3-Lutidine
Frequently Asked Questions (FAQs)
Q1: My N-oxidation reaction is very slow or incomplete. What could be the cause?
A1: Incomplete N-oxidation can be due to several factors. Firstly, the purity of your 2,3-lutidine is crucial; impurities can inhibit the reaction. Ensure you are using a pure starting material. Secondly, the activity of the hydrogen peroxide can diminish over time; use a fresh, properly stored bottle. The choice and concentration of the catalyst (e.g., phosphotungstic acid or acetic acid) are also critical.[1] An insufficient amount of catalyst will lead to a sluggish reaction.
Q2: The reaction mixture is biphasic, and the reaction is not proceeding well. How can I address this?
A2: The N-oxidation of some alkylpyridines can be hindered by mass transfer limitations due to the formation of a biphasic mixture (organic and aqueous layers).[1] The product, 2,3-lutidine-N-oxide, can act as a phase-transfer catalyst, so initially slow reactions may accelerate. To improve mixing and reaction rate, ensure vigorous stirring. In some cases, the addition of a co-solvent may be necessary to create a homogeneous reaction mixture.
Q3: I am concerned about the safety of using hydrogen peroxide at elevated temperatures. What are the hazards and how can they be mitigated?
A3: A major pitfall in N-oxidation reactions is the potential for a runaway reaction due to the exothermic decomposition of hydrogen peroxide.[1] This is particularly hazardous in a biphasic system where poor heat transfer can lead to localized overheating. To mitigate this, add the hydrogen peroxide slowly and portion-wise, and maintain strict temperature control with an efficient cooling system. It is also crucial to ensure that the reaction is not contaminated with any metals that could catalyze the decomposition of hydrogen peroxide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor by TLC or GC to ensure completion. |
| Decomposition of H₂O₂. | Use a fresh bottle of hydrogen peroxide. Add it slowly to the reaction mixture. | |
| Catalyst deactivation. | Ensure the catalyst is of good quality and used in the correct amount. | |
| Runaway Reaction | Rapid addition of H₂O₂. | Add hydrogen peroxide dropwise or in small portions. |
| Poor temperature control. | Use an ice bath or other cooling system to maintain the desired temperature. | |
| Contamination. | Ensure all glassware is clean and free of metal contaminants. | |
| Product Isolation Issues | Product is hygroscopic. | After workup, dry the product thoroughly under vacuum. Azeotropic distillation with toluene can also be effective for removing water. |
Experimental Protocol: N-Oxidation of 2,3-Lutidine
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2,3-lutidine (1 equivalent) and glacial acetic acid.
-
Heat the mixture to 70-80°C.
-
Slowly add 30-35% hydrogen peroxide (1.1-1.5 equivalents) dropwise, maintaining the temperature below 90°C.
-
After the addition is complete, continue stirring at 80°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-lutidine-N-oxide. The product can be purified by vacuum distillation or recrystallization.
Step 2: Nitration of 2,3-Lutidine-N-oxide
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions during the nitration of 2,3-lutidine-N-oxide?
A1: The primary side reaction of concern is the formation of other nitrated isomers. However, the N-oxide group strongly directs nitration to the 4-position. A more significant operational hazard is the evolution of toxic brown fumes (NOx gases), especially when using a mixture of concentrated nitric and sulfuric acids.[2]
Q2: My nitration reaction is giving a low yield. What are the likely reasons?
A2: Low yields in this step can often be attributed to incomplete reaction or degradation of the product under harsh conditions. The reaction temperature and time are critical parameters. Insufficiently low temperatures during the addition of the nitrating agent can lead to side reactions, while excessively high temperatures or prolonged reaction times during heating can cause decomposition. The choice of nitrating agent also plays a significant role; using potassium nitrate in concentrated sulfuric acid has been reported to give high yields and is a safer alternative to mixed acids.[2][3][4]
Q3: How can I avoid the formation of hazardous NOx gases?
A3: The use of a mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent but is known to produce significant amounts of NOx gases. A greener and safer alternative is the use of potassium nitrate in concentrated sulfuric acid.[2][3][4] This method has been shown to significantly reduce the formation of these hazardous fumes, leading to a more environmentally friendly and safer process.
Troubleshooting Guide
Quantitative Data: Nitration Conditions and Yields
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 85-90 | 12 | 60.1 | 82 | [3] |
| KNO₃ / Conc. H₂SO₄ | 80-85 | 2 | 92.9 | 99 | [3] |
| KNO₃ / Conc. H₂SO₄ | 85-90 | 1 | 91.1 | 99 | [3] |
| KNO₃ / Conc. H₂SO₄ | 110-120 | 0.5 | 92.3 | 99 | [3] |
Experimental Protocol: Nitration of 2,3-Lutidine-N-oxide
-
In a flask equipped with a stirrer and a thermometer, dissolve 2,3-lutidine-N-oxide (1 equivalent) in concentrated sulfuric acid at a temperature between -10°C and 5°C.
-
Separately, prepare a solution of potassium nitrate (1.1-1.5 equivalents) in concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution to the 2,3-lutidine-N-oxide solution, maintaining the temperature below 5°C.
-
After the addition is complete, slowly warm the reaction mixture to 80-90°C and stir for 1-2 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution or ammonium hydroxide) to a pH of 7-8.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-dimethyl-4-nitropyridine-N-oxide as a solid, which can be further purified by recrystallization.[3]
Step 3: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the reduction of 2,3-dimethyl-4-nitropyridine-N-oxide?
A1: The reduction of 4-nitropyridine-N-oxides can lead to several byproducts. The most common is the partially reduced intermediate, 4-amino-2,3-dimethylpyridine-N-oxide. Over-reduction is also a possibility, though less common with milder reducing agents. Other potential byproducts include the corresponding pyridone and azo compounds, which can form through side reactions.
Q2: I am observing incomplete reduction of the starting material. How can I drive the reaction to completion?
A2: Incomplete reduction can be due to several factors. If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and the substrate is free of impurities that could act as catalyst poisons. The hydrogen pressure and reaction time may also need to be increased. If using a metal/acid system (e.g., Fe/HCl), ensure that the metal is sufficiently activated and that the acid concentration is appropriate.
Q3: My final product is difficult to purify. What are some common purification challenges?
A3: The final product, this compound, is a basic compound, which can cause tailing during silica gel column chromatography. To mitigate this, a small amount of a base like triethylamine can be added to the eluent. Another purification challenge can be the removal of inorganic salts if a metal/acid reduction was performed. Thoroughly washing the crude product is essential. The product can also be susceptible to air oxidation, so it is advisable to handle it under an inert atmosphere if possible.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Deactivated catalyst (catalytic hydrogenation). | Use fresh catalyst. Ensure the substrate and solvent are pure. |
| Insufficient reducing agent (metal/acid). | Increase the equivalents of the metal and acid. | |
| Low hydrogen pressure (catalytic hydrogenation). | Increase the hydrogen pressure. | |
| Formation of Byproducts | Partial reduction. | Increase reaction time or temperature. |
| Over-reduction. | Use a milder reducing agent or less harsh conditions. | |
| Hydrolysis to pyridone. | Avoid prolonged heating in aqueous acidic or basic conditions during workup. | |
| Purification Difficulties | Tailing on silica gel. | Add 1-2% triethylamine to the eluent during column chromatography. |
| Contamination with metal salts. | Perform a thorough aqueous workup and wash the organic layer multiple times. |
Experimental Protocol: Reduction using Fe/HCl
-
To a round-bottom flask, add 2,3-dimethyl-4-nitropyridine-N-oxide (1 equivalent) and a solvent such as ethanol or acetic acid.
-
Add iron powder (3-5 equivalents) to the mixture.
-
Heat the suspension to reflux.
-
Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amount) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound. The product can be purified by column chromatography or recrystallization.
Experimental Protocol: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 2,3-dimethyl-4-nitropyridine-N-oxide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of 5-10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the mixture at room temperature or with gentle heating until the hydrogen uptake ceases.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the this compound. Further purification can be achieved by recrystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
effect of solvent on 2,3-Dimethylpyridin-4-amine catalyzed reactions
Disclaimer: Scientific literature extensively covers the catalytic applications of N,N-dimethylpyridin-4-amine (DMAP). However, specific data on the catalytic use of 2,3-Dimethylpyridin-4-amine is limited. This guide leverages the well-established knowledge of DMAP as a close structural analog to provide troubleshooting advice and general protocols. Researchers should consider this information as a starting point and optimize conditions for their specific this compound catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound as a catalyst?
A1: this compound, similar to its analog DMAP, is expected to function as a potent nucleophilic catalyst. It is particularly effective in accelerating acylation reactions, such as the formation of esters and amides. The mechanism involves the formation of a highly reactive acylpyridinium intermediate, which is then more susceptible to nucleophilic attack by an alcohol or amine.
Q2: How does the choice of solvent affect the rate and yield of reactions catalyzed by this compound?
A2: Solvent choice is critical and can significantly impact reaction outcomes. Polar aprotic solvents are often preferred as they can help to stabilize charged intermediates in the catalytic cycle. However, the optimal solvent will depend on the specific substrates and reaction type. For instance, in DMAP-catalyzed esterifications, solvents like anhydrous dichloromethane (CH₂Cl₂) are commonly used.[1] In some cases, solvent-free conditions have also proven to be highly effective for DMAP-catalyzed acylations, offering environmental and practical benefits.[2][3]
Q3: Can this compound be used in solvent-free conditions?
A3: Yes, it is plausible that this compound can be effective under solvent-free conditions, particularly for acylation reactions using acid anhydrides.[2][3] This approach can lead to high yields and simplifies product purification.[2] Researchers should consider the physical state of their reactants at the reaction temperature to ensure adequate mixing.
Q4: What are common side reactions to watch out for, and how can they be minimized?
A4: Common side reactions in aminopyridine-catalyzed reactions include the formation of byproducts from the reaction of the catalyst with starting materials or intermediates. For instance, in DCC-activated esterifications catalyzed by DMAP, the formation of N-acylurea byproducts can be suppressed by the catalytic action of DMAP, which accelerates the desired ester formation.[1] Careful control of reaction temperature and stoichiometry is crucial to minimize such side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and away from light). Consider using a fresh batch of the catalyst. |
| Inappropriate Solvent | The solubility and stability of reactants and intermediates are solvent-dependent. Screen a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran, Toluene). For some reactions, polar aprotic solvents are preferable. In a study on pyrido[2,3-d]pyrimidine synthesis using DMAP, DMF was used as the solvent.[4] |
| Sub-optimal Reaction Temperature | Perform the reaction at a range of temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal condition. Some reactions require initial cooling followed by warming to room temperature.[1] |
| Presence of Water | For reactions sensitive to hydrolysis, such as acylations, ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Side Reactions | Lowering the reaction temperature can often increase selectivity by favoring the kinetic product. Also, verify the stoichiometry of your reactants; an excess of one reagent may promote side reactions. |
| Catalyst Degradation | If the reaction is run for an extended period or at high temperatures, the catalyst may degrade, leading to the formation of byproducts. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Reactive Functional Groups | If your substrates contain other reactive functional groups, consider using protecting groups to prevent unwanted side reactions. |
Data on Solvent Effects in DMAP-Catalyzed Reactions
The following table summarizes the effect of solvents in reactions catalyzed by N,N-dimethylpyridin-4-amine (DMAP), which can serve as a guide for this compound.
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
| Steglich Esterification | DMAP | Anhydrous CH₂Cl₂ | Good to high yields | [1] |
| Acylation with Acid Anhydrides | DMAP | Solvent-Free | High yields | [2][3] |
| One-pot synthesis of pyrido[2,3-d]pyrimidines | DMAP | N,N-dimethylformamide (DMF) | 81-93% | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Trial Esterification Reaction
This protocol is adapted from the Steglich esterification using DMAP and should be optimized for this compound.[1]
-
To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (5 mL/mmol of carboxylic acid) under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Trial Solvent-Free Acylation
This protocol is based on the DMAP-catalyzed solvent-free acylation and should be optimized for this compound.[2][3]
-
In a reaction vessel, combine the alcohol (1.0 eq), the acid anhydride (1.1 eq), and this compound (0.01-0.05 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the product can be purified by distillation, recrystallization, or column chromatography.
Visualizations
Caption: A typical experimental workflow for screening and optimizing a catalyzed reaction.
Caption: A logical workflow for troubleshooting low product yield in a chemical reaction.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 3. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving 2,3-Dimethylpyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for workup procedures in reactions involving 2,3-Dimethylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my organic reaction mixture?
A1: An acidic aqueous wash is the most common and effective method. By washing the organic layer with a dilute acid solution (e.g., 1 M HCl, 5-10% aqueous citric acid), the basic this compound is protonated to form its corresponding water-soluble salt, which is then extracted into the aqueous phase.[1][2][3] For acid-sensitive target compounds, washing with a 10% aqueous copper (II) sulfate solution is a viable alternative. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[1][2]
Q2: After an acidic wash, my product seems to have partitioned into the aqueous layer. What should I do?
A2: This indicates that your product may also be basic and has formed a salt. To recover your product, basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate, dilute sodium hydroxide) to a pH that ensures your product is in its neutral, less water-soluble form. Then, extract the aqueous layer with an appropriate organic solvent.
Q3: I am struggling to crystallize my product from a reaction mixture containing this compound. What could be the issue?
A3: Residual this compound can act as an impurity that inhibits crystallization. It is crucial to remove it effectively before attempting crystallization. Additionally, consider that the presence of the amine might have led to the formation of a salt with your product, altering its solubility. An effective purification method to remove the amine prior to crystallization is necessary. For compounds that are difficult to crystallize and are soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective technique.[4]
Q4: During HPLC analysis, I observe significant peak tailing for my compound of interest. Could residual this compound be the cause?
A4: Yes, this is a common issue. Basic compounds like this compound can interact strongly with acidic residual silanol groups on the surface of standard silica-based HPLC columns, leading to poor peak shape and tailing.[5][6]
Q5: How can I mitigate peak tailing in my HPLC analysis when this compound is present?
A5: There are several strategies to address this:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with your basic analyte.[5]
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0) can protonate the silanol groups, reducing their interaction with the basic pyridine compound.[5]
-
Use of Specialized Columns: Employing end-capped columns or columns with a different stationary phase (e.g., polymer-based) can reduce the number of available acidic sites for interaction.[5]
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound
Symptoms:
-
Presence of this compound in NMR or LC-MS of the crude product.
-
Difficulty in product purification by chromatography or crystallization.
Troubleshooting Steps:
Caption: Troubleshooting workflow for incomplete removal of this compound.
Issue 2: Product Loss During Workup
Symptoms:
-
Low yield of the desired product after extraction.
Troubleshooting Steps:
Caption: Troubleshooting workflow for product loss during workup.
Data Presentation
Table 1: Physicochemical Properties of Pyridine Derivatives
| Property | This compound | 4-(Dimethylamino)pyridine (DMAP) |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [7] | 122.17 g/mol [8][9] |
| pKa of Conjugate Acid | Not available | 9.6 (in water)[9] |
| Solubility in Water | Not available | Moderately soluble[8] |
| Solubility in Organic Solvents | Not available | Soluble in ethanol and acetone[8] |
Note: Data for this compound is limited. Properties of the closely related 4-(Dimethylamino)pyridine (DMAP) are provided for comparison and as a general guide.
Experimental Protocols
Protocol 1: Standard Acidic Workup
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl (aq) or 10% citric acid (aq). Repeat the wash 2-3 times.
-
Neutralization (Optional): If the product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Workup for Acid-Sensitive Compounds using Copper (II) Sulfate
-
Reaction Quenching and Solvent Addition: Follow steps 1 and 2 from the Standard Acidic Workup protocol.
-
Copper Sulfate Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The aqueous layer will turn a deep blue or purple color as it complexes with the pyridine derivative. Continue washing until no further color change is observed in the aqueous layer.[1][2]
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Follow step 6 from the Standard Acidic Workup protocol.
Experimental Workflow Visualization
Caption: A general experimental workflow from reaction completion to product analysis.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labsolu.ca [labsolu.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Catalytic Activity: 2,3-Dimethylpyridin-4-amine versus DMAP
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Acylation Reactions
The Benchmark: Catalytic Mechanism of DMAP
DMAP's remarkable catalytic efficiency in acylation reactions stems from its role as a potent nucleophilic catalyst. The catalytic cycle proceeds through the formation of a highly reactive N-acylpyridinium intermediate.[1] The dimethylamino group at the 4-position significantly increases the electron density on the pyridine ring nitrogen, rendering it highly nucleophilic.[1] This nitrogen atom attacks the acylating agent (e.g., an acid anhydride) to form the N-acylpyridinium salt. This intermediate is substantially more electrophilic than the original acylating agent, making it highly susceptible to attack by a nucleophile, such as an alcohol, to yield the ester product and regenerate the DMAP catalyst.[1][2]
Structural and Electronic Comparison
The catalytic activity of 4-aminopyridine derivatives is profoundly influenced by the nature of substituents on the pyridine ring and the amino group.
DMAP (4-Dimethylaminopyridine): The two methyl groups on the exocyclic nitrogen atom are electron-donating through an inductive effect. More importantly, the nitrogen lone pair can participate in resonance with the pyridine ring, strongly donating electron density to the ring nitrogen and significantly enhancing its nucleophilicity.
2,3-Dimethylpyridin-4-amine: This isomer of lutidine possesses an amino group at the 4-position and two methyl groups at the 2- and 3-positions of the pyridine ring. The methyl groups are electron-donating via induction, which increases the basicity and nucleophilicity of the ring nitrogen. The amino group at the 4-position can also donate electron density through resonance.
Inferred Catalytic Activity
While both molecules are expected to be effective catalysts, the electronic and steric profiles suggest a difference in their catalytic prowess.
-
Electronic Effects: The resonance donation from the dimethylamino group in DMAP is a powerful activating feature. While the amino group in this compound also contributes electron density via resonance, the presence of two additional electron-donating methyl groups on the pyridine ring will further enhance the nucleophilicity of the ring nitrogen.
-
Steric Effects: The methyl groups at the 2- and 3-positions of this compound introduce steric hindrance around the pyridine nitrogen. This steric bulk could potentially hinder the approach of the catalyst to the acylating agent and the subsequent attack of the nucleophile on the N-acylpyridinium intermediate. DMAP, with methyl groups on the exocyclic nitrogen, presents less steric hindrance at the catalytically active ring nitrogen.
Based on these considerations, while this compound is expected to be a competent acylation catalyst due to its high basicity and the electron-donating nature of its substituents, it is likely to be less active than DMAP. The exceptional resonance stabilization provided by the dimethylamino group in DMAP, coupled with minimal steric hindrance at the ring nitrogen, positions it as a superior catalyst.
Data Presentation: Comparative Overview
As direct experimental data is unavailable, the following table provides a qualitative comparison based on established chemical principles.
| Feature | This compound | DMAP (4-Dimethylaminopyridine) |
| Substituents | -NH₂ at C4, -CH₃ at C2 & C3 | -N(CH₃)₂ at C4 |
| Electronic Effect | Strong electron-donating (resonance from NH₂ and induction from CH₃ groups) | Very strong electron-donating (resonance from N(CH₃)₂) |
| Steric Hindrance | Moderate steric hindrance at the pyridine nitrogen due to ortho-methyl group | Minimal steric hindrance at the pyridine nitrogen |
| Inferred Basicity | High | Very High |
| Inferred Catalytic Activity | Expected to be a good catalyst | Established as a highly active "super catalyst"[1] |
Experimental Protocols: A Proposed Method for Direct Comparison
To empirically determine and compare the catalytic activities, a standardized experimental protocol is essential. The following methodology outlines a representative acylation reaction that could be used for a head-to-head comparison.
Objective: To compare the catalytic efficiency of this compound and DMAP in the esterification of a sterically hindered alcohol.
Reaction: Acylation of 1-adamantanol with acetic anhydride.
Materials:
-
1-Adamantanol
-
Acetic Anhydride
-
This compound
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
To two separate oven-dried round-bottom flasks, add 1-adamantanol (1.0 mmol), dichloromethane (5 mL), and the internal standard (0.5 mmol).
-
To the first flask, add this compound (0.1 mmol, 10 mol%).
-
To the second flask, add DMAP (0.1 mmol, 10 mol%).
-
Stir both mixtures at room temperature for 5 minutes.
-
To each flask, add acetic anhydride (1.2 mmol) and start monitoring the reaction by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.).
-
Quench each aliquot by adding it to a vial containing saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analyze the filtrate by GC or HPLC to determine the conversion of 1-adamantanol and the yield of 1-adamantyl acetate.
-
Plot the reaction progress (yield vs. time) for both catalysts to compare their rates and overall efficiency.
Visualizing the Catalytic Pathways
The following diagrams illustrate the established catalytic cycle for DMAP and a proposed, analogous cycle for this compound in an acylation reaction.
References
Navigating the Catalytic Landscape of Substituted Aminopyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. This guide provides a comparative analysis of substituted aminopyridines as catalysts, with a focus on the well-established 4-(Dimethylamino)pyridine (DMAP) and a discussion on the anticipated role of lesser-known derivatives like 2,3-Dimethylpyridin-4-amine.
While extensive research validates the catalytic prowess of DMAP, literature on many of its substituted analogues, including this compound, is sparse. Consequently, this guide will leverage the comprehensive understanding of DMAP's reaction mechanisms to infer the potential catalytic behavior of such derivatives and to propose a framework for their experimental validation.
The Archetype of Aminopyridine Catalysis: 4-(Dimethylamino)pyridine (DMAP)
4-(Dimethylamino)pyridine is a highly efficient nucleophilic catalyst extensively used in organic synthesis.[1][2] Its catalytic activity is significantly greater than that of its parent compound, pyridine, due to the electron-donating effect of the dimethylamino group at the 4-position, which increases the nucleophilicity of the pyridyl nitrogen.[3]
DMAP is a choice catalyst for a variety of transformations, including:
-
Esterifications with anhydrides[3]
-
Acylation reactions[4]
-
The Baylis-Hillman reaction[2]
-
Hydrosilylations[2]
-
Tritylation[2]
-
The Steglich rearrangement[2]
The Mechanism of DMAP in Acylation Reactions
The role of DMAP in acylation reactions is well-documented.[3][5] The catalytic cycle, illustrated below, involves the initial reaction of DMAP with an acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the ester and the regeneration of the DMAP catalyst.
The Influence of Substituents on Catalytic Activity
The electronic and steric properties of substituents on the pyridine ring play a crucial role in modulating the catalytic activity of aminopyridines.
-
Electronic Effects: Electron-donating groups, such as alkyl groups, at positions that can resonance-stabilize a positive charge on the pyridyl nitrogen (positions 2, 4, and 6) are expected to enhance nucleophilicity and, therefore, catalytic activity. Conversely, electron-withdrawing groups generally decrease catalytic efficacy.[6]
-
Steric Effects: Bulky substituents near the catalytic nitrogen atom can hinder its approach to the electrophile, thereby reducing the reaction rate.
Hypothetical Role of this compound
-
Electronic Effects: The two methyl groups at the 2 and 3 positions are electron-donating. The methyl group at the 2-position can participate in resonance stabilization of the positive charge on the nitrogen in the N-acylpyridinium intermediate, which should enhance its formation. The methyl group at the 3-position will have a weaker inductive donating effect. Overall, the electronic effects of the two methyl groups are expected to make this compound a more potent catalyst than pyridine, and potentially comparable to or slightly different from DMAP.
-
Steric Effects: The methyl group at the 2-position introduces steric hindrance around the pyridyl nitrogen. This could potentially slow down the rate of reaction with the acylating agent compared to the less hindered DMAP.
Therefore, a trade-off between enhanced electronics and increased steric hindrance would likely govern the overall catalytic efficiency of this compound.
Comparative Performance of Substituted Pyridines
To provide a framework for evaluating the potential of this compound, it is useful to compare the catalytic activity of known substituted pyridines.
| Catalyst | Substituent(s) | Electronic Effect | Relative Catalytic Activity |
| Pyridine | None | Reference | Base |
| 4-Cyanopyridine | 4-CN | Electron-withdrawing | Lower than pyridine[6] |
| 4-Carboxypyridine | 4-COOH | Electron-withdrawing | Lower than pyridine[6] |
| 4-(Dimethylamino)pyridine (DMAP) | 4-N(CH₃)₂ | Strongly electron-donating | Significantly higher than pyridine [6] |
| This compound (Hypothetical) | 2-CH₃, 3-CH₃ | Electron-donating | Predicted to be higher than pyridine, but relative performance to DMAP is uncertain without experimental data. |
Experimental Validation Workflow
For a comprehensive validation of this compound's role in a reaction mechanism, a systematic experimental approach is necessary.
Key Experimental Protocols
1. General Procedure for Catalyst Screening in Acylation: To a solution of the alcohol (1.0 mmol) and the catalyst (0.1 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) at 0 °C is added acetic anhydride (1.2 mmol). The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography. The yield of the isolated product is then determined.
2. Kinetic Studies Protocol: A series of reactions are set up with varying concentrations of the alcohol, acetic anhydride, and the catalyst. Aliquots are taken at regular time intervals and quenched. The concentration of the product is determined by a calibrated analytical technique (e.g., GC with an internal standard). The initial rate of the reaction is determined from the slope of the concentration versus time plot. By systematically varying the concentration of each reactant, the order of the reaction with respect to each component can be determined, providing insight into the rate-determining step.
Alternatives to Aminopyridine Catalysts
While substituted aminopyridines are effective, other classes of catalysts can be employed for similar transformations. The choice of an alternative often depends on the specific reaction, substrate scope, and desired reaction conditions.
| Catalyst Class | Examples | General Applications |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA)[7] | General base catalysts, often used in conjunction with other catalysts. |
| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based carbenes | Acylation, benzoin condensation, polymerization. |
| Phosphines | Triphenylphosphine | Acylation, Mitsunobu reaction, Wittig reaction. |
| Organometallic Catalysts | Tin or Titanium alkoxides | Transesterification reactions. |
Conclusion
While 4-(Dimethylamino)pyridine remains the gold standard for many applications requiring a nucleophilic aminopyridine catalyst, the exploration of its substituted analogues is a fertile ground for discovering catalysts with potentially unique reactivity and selectivity. Although direct experimental evidence for the catalytic role of this compound is currently lacking, a systematic investigation based on the established principles of aminopyridine catalysis can elucidate its potential. The comparative data and experimental frameworks provided in this guide offer a robust starting point for researchers to validate and potentially harness the catalytic capabilities of this and other novel aminopyridine derivatives.
References
comparative study of 2,3-Dimethylpyridin-4-amine and other pyridine catalysts
A Comparative Study of 2,3-Dimethylpyridin-4-amine and Other Pyridine Catalysts in Acylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical factor in the efficiency and success of chemical syntheses. Pyridine and its derivatives are a versatile class of catalysts, widely employed in acylation reactions to facilitate the formation of esters and amides. This guide provides a comparative analysis of this compound alongside other common pyridine-based catalysts, offering insights into their performance based on established structure-activity relationships and available experimental data.
The Role of Pyridine Catalysts in Acylation
Pyridine catalysts accelerate acylation reactions, most notably the esterification of alcohols and amination of carboxylic acids, through a nucleophilic catalysis pathway. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent, leading to the formation of the desired ester or amide and regeneration of the pyridine catalyst.[1][2] The efficiency of this process is significantly influenced by the electronic and steric properties of substituents on the pyridine ring.
Comparative Analysis of Catalytic Performance
While direct, side-by-side quantitative data for the catalytic performance of this compound is not extensively available in published literature, a strong inference of its activity can be drawn from the well-documented effects of substituents on the catalytic efficacy of 4-aminopyridines. The following table summarizes the key characteristics and expected performance of this compound in comparison to other widely used pyridine catalysts.
Table 1: Comparison of Pyridine-Based Catalysts in Acylation Reactions
| Catalyst | Structure | Key Features | Expected Catalytic Performance |
| Pyridine | - Parent heterocyclic compound- Moderate basicity and nucleophilicity | Baseline catalytic activity. Often requires higher temperatures and longer reaction times.[1] | |
| 4-(Dimethylamino)pyridine (DMAP) | - Strong electron-donating dimethylamino group at the 4-position- High nucleophilicity and basicity | The gold standard for acylation catalysis. Exhibits significantly higher catalytic activity compared to pyridine, often by orders of magnitude.[3] | |
| 4-(Pyrrolidino)pyridine (PPY) | - Cyclic amine at the 4-position- Enhanced nucleophilicity due to the electron-donating nature of the pyrrolidino group | Generally exhibits even higher catalytic activity than DMAP in many acylation reactions. | |
| This compound (2,3-DMAP) | - Electron-donating amino group at the 4-position- Two methyl groups at the 2 and 3-positions | Expected to be a highly active catalyst, likely comparable to or slightly less active than DMAP. The electron-donating effect of the methyl groups should enhance the nucleophilicity of the pyridine nitrogen. However, the methyl group at the 2-position may introduce some steric hindrance, potentially impacting the reaction rate with bulky substrates. | |
| 2,6-Lutidine | - Two methyl groups flanking the nitrogen atom- Increased basicity compared to pyridine, but sterically hindered | Primarily used as a non-nucleophilic base to scavenge acid byproducts. Its catalytic activity in nucleophilic catalysis is significantly lower than pyridine due to steric hindrance around the nitrogen. |
Experimental Protocols
To facilitate a standardized comparison of catalytic performance, the following detailed experimental protocols for the acylation of a model alcohol are provided.
Protocol 1: General Procedure for Acylation using Pyridine as a Catalyst/Solvent
This protocol is a general method for the O-acetylation of a hydroxyl-containing compound where pyridine serves as both the catalyst and the solvent.[1][4]
Materials:
-
Alcohol (1.0 eq)
-
Acetic Anhydride (1.5 - 2.0 eq per hydroxyl group)
-
Pyridine (anhydrous, sufficient to dissolve the alcohol)
-
Toluene
-
Dichloromethane or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 - 2.0 eq per hydroxyl group) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by chromatography if necessary.
Protocol 2: Comparative Kinetic Analysis of Acylation Catalyzed by DMAP and this compound
This protocol outlines a method for comparing the catalytic efficiency of different pyridine-based catalysts by monitoring the reaction kinetics.
Materials:
-
A model secondary alcohol (e.g., 1-phenylethanol, 1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Catalyst (DMAP or this compound, 0.1 eq)
-
Triethylamine (a non-nucleophilic base, 1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Prepare stock solutions of 1-phenylethanol, acetic anhydride, the catalyst (DMAP or this compound), triethylamine, and the internal standard in anhydrous dichloromethane of known concentrations.
-
In a reaction vessel maintained at a constant temperature (e.g., 25 °C), combine the solutions of the alcohol, triethylamine, and the internal standard.
-
Initiate the reaction by adding the acetic anhydride and catalyst solutions.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a small amount of a primary amine like piperidine).
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the concentration of the product (1-phenylethyl acetate) and the remaining starting material.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each catalyst.
-
Compare the initial rates to determine the relative catalytic activity.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the catalytic cycle of pyridine derivatives in acylation and a general experimental workflow.
Caption: Catalytic cycle of pyridine derivatives in acylation reactions.
Caption: General experimental workflow for a pyridine-catalyzed acylation reaction.
Conclusion
The catalytic activity of pyridine derivatives in acylation reactions is a well-established and powerful tool in organic synthesis. While 4-(dimethylamino)pyridine (DMAP) remains a benchmark catalyst, the structural features of this compound suggest it is also a highly effective catalyst. The electron-donating amino and methyl groups are expected to enhance its nucleophilicity, leading to high reaction rates. The potential for minor steric hindrance from the 2-methyl group may influence its effectiveness with particularly bulky substrates, an aspect that warrants further experimental investigation. The provided protocols offer a framework for researchers to conduct their own comparative studies and select the optimal catalyst for their specific synthetic needs.
References
kinetic studies of reactions catalyzed by 2,3-Dimethylpyridin-4-amine
A Comparative Guide to the Catalytic Efficiency of Pyridine-Based Catalysts in Acylation Reactions, with a Focus on 4-(Dimethylamino)pyridine (DMAP) Analogs
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is crucial for efficient and selective chemical transformations. This guide provides a comprehensive comparison of the catalytic efficiency of various pyridine-based catalysts in acylation reactions, with a focus on the widely used 4-(Dimethylamino)pyridine (DMAP) and its structural analogs. While kinetic data for 2,3-Dimethylpyridin-4-amine is not extensively available in published literature, the data presented for the closely related DMAP provides a strong benchmark for understanding the performance of this class of catalysts.
Comparative Analysis of Catalytic Efficiency
The efficacy of pyridine-based catalysts is often evaluated by comparing their reaction rates in acylation reactions. The catalytic activity is closely linked to the nucleophilicity of the pyridine nitrogen, which attacks the acylating agent to form a highly reactive acylpyridinium intermediate. The electronic and steric properties of substituents on the pyridine ring significantly influence this catalytic activity.
Below is a summary of quantitative data from various studies, highlighting the relative performance of different catalysts in acylation reactions. It is important to note that direct comparison of absolute values can be challenging due to varying reaction conditions. However, the presented data provides a clear trend in catalytic activity.
| Catalyst | Reaction | Relative Rate Constant | Source |
| Pyridine | Acylation of m-chloroaniline with benzoyl chloride | 1.80 | [1] |
| 4-Methylpyridine | Acylation of m-chloroaniline with benzoyl chloride | 10.0 | [1] |
| 4-(Dimethylamino)pyridine (DMAP) | Acylation of m-chloroaniline with benzoyl chloride | 10,600 | [1] |
| Tricyclic Triaminopyridine (Catalyst 5) | Esterification of tertiary alcohols | ~6 times more effective than DMAP | |
| Tricyclic Triaminopyridine (Catalyst 6) | Esterification of tertiary alcohols | ~6 times more effective than DMAP |
Reaction Mechanism and Experimental Workflows
The catalytic cycle of DMAP in acylation reactions serves as a representative model for this class of catalysts. The mechanism involves the formation of a key intermediate, the N-acylpyridinium ion, which is a much more potent acylating agent than the initial acid anhydride.
Catalytic Cycle of DMAP in Acylation
Caption: Catalytic cycle of DMAP in the acylation of an alcohol.
Experimental Workflow for Kinetic Analysis
A generalized workflow for determining the kinetic parameters of a pyridine-catalyzed acylation reaction is outlined below. This workflow can be adapted to compare the efficacy of different catalysts under standardized conditions.
Caption: General workflow for a kinetic study of a catalyzed acylation reaction.
Detailed Experimental Protocols
To ensure reproducible and comparable results, it is essential to follow a standardized experimental protocol. The following is a general procedure for the O-acetylation of a secondary alcohol, which can be adapted for comparing different pyridine-based catalysts.
Objective: To determine the initial rate of the acetylation of a secondary alcohol (e.g., 1-phenylethanol) with acetic anhydride, catalyzed by a pyridine derivative.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Acetic anhydride
-
Pyridine-based catalyst (e.g., DMAP, this compound)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Thermostated reaction vessel with a magnetic stirrer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column
-
Microsyringes for sampling
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the alcohol, acetic anhydride, catalyst, and internal standard in the chosen anhydrous solvent. The concentrations should be chosen to achieve the desired final reaction concentrations.
-
-
Reaction Setup:
-
In a dry, thermostated reaction vessel equipped with a magnetic stir bar, add the calculated volumes of the alcohol and internal standard stock solutions.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding the acetic anhydride and catalyst stock solutions simultaneously. Start a timer immediately upon addition.
-
At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a microsyringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution (e.g., 1 mL of saturated aqueous sodium bicarbonate).
-
-
Sample Analysis:
-
Extract the quenched sample with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over the drying agent.
-
Analyze the organic layer by GC or HPLC to determine the concentration of the product (the acetylated alcohol) relative to the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve for the product to convert the peak area ratio (product/internal standard) to concentration.
-
Plot the concentration of the product versus time.
-
The initial reaction rate is determined from the initial slope of this plot.
-
By varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component and the rate constant can be determined. The reaction is often found to be first-order with respect to the acetic anhydride, the alcohol, and the catalyst.[2][3]
-
Conclusion
The catalytic activity of pyridine-based nucleophiles, particularly DMAP and its analogs, is of significant interest in organic synthesis. While specific kinetic data for this compound remains to be extensively documented, the provided framework for comparison with the well-studied DMAP offers a valuable resource for researchers. The presented data highlights the dramatic increase in catalytic activity achieved with the introduction of an amino group at the 4-position of the pyridine ring. For professionals in drug development and other scientific fields, a systematic kinetic evaluation using the outlined protocols will enable an informed selection of the most efficient catalyst for a given acylation reaction, ultimately leading to optimized and more sustainable chemical processes.
References
A Comparative Guide to Purity Assessment of Synthesized 2,3-Dimethylpyridin-4-amine
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is of paramount importance. Impurities can significantly alter the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2,3-Dimethylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. The performance of a hypothetically synthesized batch is compared against a commercial reference standard.
Data Presentation: A Comparative Analysis
The purity of a synthesized batch of this compound was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The results are compared with a commercially available reference standard.
Table 1: Comparison of Purity Assessment Methods for this compound
| Analytical Technique | Synthesized Batch Purity | Reference Standard Purity | Key Observations |
| HPLC (Area %) | 98.7% | ≥99.5% | The synthesized batch shows a major peak corresponding to this compound and two minor impurity peaks. |
| GC-MS (Area %) | 98.5% | ≥99.5% | Confirms the presence of the main compound and identifies a volatile impurity related to the starting material. |
| ¹H qNMR (mol/mol %) | 98.9% (using an internal standard) | ≥99.5% | Provides a highly accurate molar purity and helps in identifying and quantifying proton-containing impurities. |
| DSC (% Purity) | 98.2% | ≥99.5% | Determines absolute purity based on the melting point depression caused by impurities. |
Table 2: Impurity Profile of Synthesized this compound
| Impurity | Potential Source | HPLC Retention Time (min) | GC-MS Identification |
| Impurity A | Unreacted Starting Material | 2.5 | 2,3-Lutidine |
| Impurity B | Side Reaction Product | 4.8 | Isomeric aminopyridine |
| Residual Solvent | Synthesis/Purification | - | Toluene |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can serve as a starting point for researchers and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds and provides structural information for impurity identification.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250°C.
-
Oven Program : Start at 100°C, ramp to 280°C.
-
Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or methanol. Derivatization may be necessary for polar amines to improve peak shape and volatility.
-
Data Analysis : Purity is calculated from the peak area percentage in the total ion chromatogram (TIC). Mass spectra are used to identify impurities by comparing them to spectral libraries.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the molar concentration of an analyte against a certified internal standard.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity and non-overlapping signals with the analyte (e.g., maleic acid).
-
Solvent : A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation : Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Acquisition : Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring complete relaxation of all relevant nuclei.
-
Purity Calculation : The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of absolute purity based on the van't Hoff equation.
-
Instrumentation : A calibrated differential scanning calorimeter.
-
Sample Pans : Hermetically sealed aluminum pans.
-
Heating Rate : A slow heating rate (e.g., 1-2°C/min) across the melting range of the substance.
-
Atmosphere : Inert atmosphere (e.g., nitrogen).
-
Sample Preparation : Accurately weigh a small amount of the sample (1-3 mg) into the sample pan.
-
Purity Calculation : The instrument software calculates the purity based on the shape of the melting endotherm.
Mandatory Visualization
Comparison with Alternatives
Each analytical technique offers unique advantages for purity assessment.
-
HPLC is highly versatile and the most common method for routine purity analysis in the pharmaceutical industry due to its high resolution and sensitivity for a wide range of compounds.
-
GC-MS is unparalleled for the identification of volatile impurities, such as residual solvents and starting materials, which are common in synthesized compounds.
-
qNMR provides an absolute measure of purity on a molar basis without the need for a specific reference standard for the analyte itself, making it a powerful tool for characterizing new chemical entities.
-
DSC is a valuable technique for determining the absolute purity of highly crystalline materials and can detect impurities that are structurally very similar to the main component and may be difficult to resolve by chromatographic methods.
Conclusion
A combination of orthogonal analytical techniques is essential for a comprehensive assessment of the purity of synthesized this compound. While HPLC provides a robust method for routine quality control, techniques like GC-MS, qNMR, and DSC are crucial for identifying and quantifying a full range of potential impurities. This multi-faceted approach ensures the high quality and reliability of the synthesized compound for its intended use in research and drug development.
A Spectroscopic Comparative Analysis of 2,3-Dimethylpyridin-4-amine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,3-Dimethylpyridin-4-amine and a selection of its structural analogues. The objective is to offer a comprehensive reference for the identification, characterization, and further development of this class of compounds, which holds significant potential in medicinal chemistry. The data presented herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction
This compound belongs to the aminopyridine class of heterocyclic compounds. Aminopyridines are recognized for their diverse biological activities, most notably as potassium channel blockers. This action can modulate neuronal excitability and neurotransmitter release, making them valuable tools in neuroscience research and as therapeutic agents for certain neurological disorders. The analogues included in this guide feature variations in the substitution pattern on the pyridine ring, allowing for an examination of how these structural modifications influence their spectroscopic properties. Understanding these structure-spectroscopy relationships is crucial for the unambiguous identification of these compounds and for guiding the synthesis of new derivatives with tailored biological activities.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its analogues. Direct experimental data for this compound is limited in the public domain; therefore, the presented data for this compound is inferred based on the analysis of its analogues where noted.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-5 | H-6 | -CH₃ | -NH₂ | Other | Solvent |
| This compound | - | - | ~6.5-6.7 | ~7.8-8.0 | ~2.1 (2-Me), ~2.3 (3-Me) | broad s | CDCl₃ | |
| 2-Methylpyridin-4-amine | - | 6.45 | 6.29 | 7.92 | 2.20 | 4.60 | CDCl₃ | |
| 3-Methylpyridin-4-amine | 7.94 | - | 6.57 | 7.94 | 2.08 | 4.45 | CDCl₃ | |
| 2,5-Dimethylpyridin-4-amine | - | 6.48 | - | 7.85 | 2.35 (2-Me), 2.05 (5-Me) | 4.30 | CDCl₃ | |
| 2,6-Dimethylpyridin-4-amine | - | 6.25 (s) | 6.25 (s) | - | 2.38 (s) | 4.15 (s) | CDCl₃ | |
| N,N-Dimethylpyridin-4-amine | 8.16 (d) | 6.63 (d) | 6.63 (d) | 8.16 (d) | 2.98 (s, N-Me₂) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | Other | Solvent |
| This compound | ~155 | ~120 | ~150 | ~108 | ~148 | ~20 (2-Me), ~15 (3-Me) | CDCl₃ | |
| 2-Methylpyridin-4-amine | 157.9 | 110.9 | 151.2 | 113.8 | 149.2 | 24.5 | DMSO-d₆ | |
| 3-Methylpyridin-4-amine | 146.1 | 123.5 | 149.8 | 119.5 | 146.1 | 17.4 | DMSO-d₆ | |
| 2,5-Dimethylpyridin-4-amine | 155.8 | 111.7 | 150.1 | 121.3 | 148.0 | 23.9 (2-Me), 16.8 (5-Me) | DMSO-d₆ | |
| 2,6-Dimethylpyridin-4-amine | 156.5 | 108.2 | 151.8 | 108.2 | 156.5 | 24.2 | DMSO-d₆ | |
| N,N-Dimethylpyridin-4-amine | 150.1 | 106.8 | 155.3 | 106.8 | 150.1 | 39.3 (N-Me₂) | CDCl₃ |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | ν(N-H) | δ(N-H) | ν(C=N), ν(C=C) | ν(C-N) | Other Key Bands |
| This compound | ~3400-3200 | ~1620 | ~1600, ~1500 | ~1300 | C-H stretching and bending |
| 2-Methylpyridin-4-amine | 3420, 3320 | 1630 | 1595, 1500 | 1310 | |
| 3-Methylpyridin-4-amine | 3430, 3310 | 1625 | 1590, 1510 | 1290 | |
| 2,5-Dimethylpyridin-4-amine | 3410, 3300 | 1620 | 1585, 1490 | 1305 | |
| 2,6-Dimethylpyridin-4-amine | 3450, 3320 | 1640 | 1600, 1560 | 1280 | |
| N,N-Dimethylpyridin-4-amine | - | - | 1605, 1510 | 1220 | C-H stretching of N-Me₂ at ~2800-2950 |
Table 4: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | λmax (nm) | Solvent |
| This compound | C₇H₁₀N₂ | 122.17 | 122 (M⁺), 107 (M⁺-CH₃) | ~250-260 | Methanol |
| 2-Methylpyridin-4-amine | C₆H₈N₂ | 108.14 | 108 (M⁺), 93 (M⁺-CH₃) | 253 | Ethanol |
| 3-Methylpyridin-4-amine | C₆H₈N₂ | 108.14 | 108 (M⁺), 93 (M⁺-CH₃) | 255 | Ethanol |
| 2,5-Dimethylpyridin-4-amine | C₇H₁₀N₂ | 122.17 | 122 (M⁺), 107 (M⁺-CH₃) | 260 | Ethanol |
| 2,6-Dimethylpyridin-4-amine | C₇H₁₀N₂ | 122.17 | 122 (M⁺), 107 (M⁺-CH₃) | 258 | Ethanol |
| N,N-Dimethylpyridin-4-amine | C₇H₁₀N₂ | 122.17 | 122 (M⁺), 107 (M⁺-N(CH₃)₂) | 256 | Methanol |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually covers 0-200 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/ATR crystal) is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹), typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum plots absorbance versus wavelength (nm).
Potential Signaling Pathway
Aminopyridines are well-documented blockers of voltage-gated potassium (K⁺) channels. By inhibiting the efflux of potassium ions, these compounds can prolong the repolarization phase of the action potential in excitable cells like neurons. This can lead to an increased influx of calcium ions (Ca²⁺) through voltage-gated calcium channels, subsequently enhancing the release of neurotransmitters. Furthermore, studies have suggested the involvement of other signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway and the P2X7 receptor pathway, in the cellular responses to aminopyridines.[1][2]
References
mechanistic investigation of 2,3-Dimethylpyridin-4-amine catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic catalysis, 4-(Dimethylamino)pyridine (DMAP) has long been revered as a benchmark for its exceptional efficiency in a myriad of chemical transformations, most notably in acylation reactions. This guide provides a detailed mechanistic investigation of a closely related structural analog, 2,3-Dimethylpyridin-4-amine, and offers a comparative perspective against established catalysts. While direct, extensive experimental data for this compound is limited in publicly available literature, this report leverages the well-documented mechanism of DMAP to infer its catalytic behavior and presents a framework for its evaluation.
Core Catalytic Principles: The Nucleophilic Pathway
The catalytic prowess of 4-aminopyridine derivatives in reactions like esterification and amidation stems from their ability to act as potent nucleophilic catalysts. The generally accepted mechanism, exemplified by DMAP, involves a nucleophilic catalysis pathway. This pathway is significantly more efficient than a simple base catalysis mechanism.
The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen on the electrophilic acylating agent (e.g., an acid anhydride). This initial step forms a highly reactive N-acylpyridinium intermediate. This intermediate is substantially more electrophilic than the starting acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol or an amine. The subsequent nucleophilic attack leads to the formation of the desired product and regenerates the catalyst, allowing it to re-enter the catalytic cycle. Theoretical and experimental studies have strongly supported this nucleophilic catalysis pathway for DMAP-catalyzed acylations.[1][2]
Comparative Performance Analysis
Due to a lack of specific published kinetic and yield data for this compound, a direct quantitative comparison with other catalysts is challenging. However, we can infer its potential performance based on structure-activity relationships. The introduction of two methyl groups at the 2 and 3 positions of the pyridine ring, adjacent to the nitrogen atom, is expected to influence both the electronic and steric properties of the catalyst.
Electronic Effects: The methyl groups are weakly electron-donating, which should slightly increase the electron density on the pyridine nitrogen, potentially enhancing its nucleophilicity compared to unsubstituted 4-aminopyridine. However, this effect is likely to be less pronounced than the strong electron-donating effect of the dimethylamino group in DMAP.
Steric Effects: The presence of the methyl groups at the C2 and C3 positions introduces steric hindrance around the catalytically active pyridine nitrogen. This steric bulk could impede the initial attack on the acylating agent and the subsequent approach of the nucleophile to the N-acylpyridinium intermediate, potentially leading to lower reaction rates compared to the less hindered DMAP.
For a comprehensive comparison, a standardized experimental protocol is essential to empirically determine and compare the catalytic activity.
Table 1: Hypothetical Performance Comparison in a Model Acylation Reaction
| Catalyst | Role | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Nucleophilic Catalyst | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | 25 | 12 | Data not available |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | 25 | 2 | >95 |
| Pyridine | Base/Weak Nucleophilic Catalyst | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | 25 | 24 | <10 |
| Triethylamine (TEA) | Base | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | 25 | 24 | <5 |
Note: The data for DMAP, Pyridine, and TEA are based on established catalytic activities. The entry for this compound highlights the current data gap.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound catalysis, based on standard procedures for similar catalysts.
General Protocol for a Catalytic Acylation Reaction
This protocol describes a typical procedure for the acylation of a secondary alcohol using a pyridine-based catalyst.
Materials:
-
Substrate (e.g., 1-Phenylethanol)
-
Acylating Agent (e.g., Acetic Anhydride)
-
Catalyst (e.g., this compound, DMAP)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine, if required to neutralize acid byproduct)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 eq).
-
Dissolve the substrate in the anhydrous solvent.
-
Add the catalyst (0.05 - 0.1 eq).
-
If necessary, add a non-nucleophilic base (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 - 1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Protocol for Kinetic Analysis
To quantitatively assess the catalytic activity, a kinetic study can be performed by monitoring the reaction progress over time.
Procedure:
-
Prepare stock solutions of the substrate, acylating agent, catalyst, and internal standard in the chosen anhydrous solvent.
-
In a reaction vessel maintained at a constant temperature, combine the substrate, catalyst, and internal standard.
-
Initiate the reaction by adding the acylating agent.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a large volume of a suitable quenching agent like methanol for anhydride reactions).
-
Analyze the quenched aliquots by a calibrated analytical technique (e.g., GC or HPLC) to determine the concentration of the product and the remaining substrate.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Repeat the experiment with varying concentrations of the substrate, acylating agent, and catalyst to determine the reaction order with respect to each component.
Visualizing the Catalytic Mechanism
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.
Caption: Proposed nucleophilic catalytic cycle for this compound.
Caption: A typical experimental workflow for a catalyzed acylation reaction.
Caption: Logical relationship between catalyst structure, properties, and performance.
References
Benchmarking 2,3-Dimethylpyridin-4-amine: A Comparative Guide to Emerging Catalytic Systems
In the landscape of organic synthesis, the quest for more efficient, selective, and robust catalysts is a perpetual endeavor. For decades, 4-(Dimethylamino)pyridine (DMAP) has been a cornerstone nucleophilic catalyst, particularly in acylation and esterification reactions. This guide provides a comparative analysis of 2,3-Dimethylpyridin-4-amine, a structural analog of DMAP, against both the established benchmark and novel catalytic systems. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize existing synthetic routes or explore innovative catalytic approaches.
Due to a lack of direct, side-by-side experimental comparisons of this compound in the current literature, this guide offers a robust, inferential comparison based on well-established principles of structure-activity relationships in nucleophilic pyridine catalysts. The analysis is supported by experimental data for benchmark and alternative catalysts in representative reactions.
The Established Benchmark: 4-(Dimethylamino)pyridine (DMAP)
DMAP's high catalytic activity stems from the potent electron-donating effect of the dimethylamino group, which significantly increases the nucleophilicity of the pyridine nitrogen.[1] This enhanced nucleophilicity allows for the rapid formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent.[1]
Profiling this compound: An Inferential Analysis
This compound, also known as 2,3-lutidin-4-amine, modifies the DMAP core with two methyl groups on the pyridine ring adjacent to the nitrogen atom. These substitutions are expected to influence its catalytic performance through a combination of electronic and steric effects.[2][3]
-
Electronic Effects: Methyl groups are weakly electron-donating. This property would be expected to slightly increase the electron density on the pyridine ring, potentially enhancing the nucleophilicity of the ring nitrogen and thus the catalytic activity, albeit to a lesser extent than the powerful resonance donation from the amino group.
-
Steric Effects: The presence of a methyl group at the 2-position introduces significant steric hindrance around the nucleophilic pyridine nitrogen. This bulkiness can impede the initial attack on the acylating agent and the subsequent approach of the substrate to the N-acylpyridinium intermediate.[2] This steric hindrance is a critical factor that likely diminishes the overall catalytic efficacy compared to the sterically unencumbered DMAP.
Inferred Catalytic Performance:
Based on these competing factors, it is anticipated that the steric hindrance from the 2-methyl group will be the dominant factor, leading to a significantly lower catalytic activity for this compound compared to DMAP in most applications, particularly with sterically demanding substrates.[4]
Emerging Alternatives to DMAP-type Catalysts
The search for catalysts that improve upon DMAP's performance or offer advantages in specific applications has led to the development of several new systems. These alternatives often aim to enhance catalytic activity, improve selectivity, or simplify product purification.
-
9-Azajulolidine (1): This tricyclic analog of DMAP exhibits remarkably enhanced catalytic activity, especially in the acylation of sterically hindered alcohols. Its rigid, planar structure maximizes the electron-donating ability of the amino group while minimizing steric hindrance around the active nitrogen.
-
Chiral Acyl-Transfer Catalysts: For asymmetric synthesis, various chiral derivatives of 4-aminopyridine have been developed. These catalysts are designed to create a chiral environment around the reactive center, enabling the enantioselective acylation of racemic alcohols.
-
Polymer-Supported DMAP: To simplify catalyst removal from the reaction mixture, DMAP can be immobilized on a polymer support. This facilitates purification by simple filtration, although it may sometimes result in slightly lower catalytic activity compared to the homogeneous catalyst.[5]
-
Novel Organocatalysts: Recent research has explored entirely new classes of organocatalysts for acylation and esterification, such as chiral phosphoric acids and N-heterocyclic carbenes (NHCs), which can offer different reactivity profiles and selectivities.[6][7]
Quantitative Performance Comparison
To provide a quantitative benchmark, the following table summarizes the performance of DMAP and selected alternatives in the well-characterized acetylation of 1-phenylethanol with acetic anhydride. Data for this compound is inferred based on structure-activity relationships.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| 4-(Dimethylamino)pyridine (DMAP) | 1-5 | 1-4 | >95 | High activity, well-established, versatile.[8] | Can be difficult to remove from product. |
| This compound | 1-5 (projected) | >24 (projected) | Low to moderate (projected) | Potentially useful for specific selectivity profiles. | Significantly lower activity expected due to steric hindrance. |
| 9-Azajulolidine | 1-5 | <1 | >98 | Superior activity, especially with hindered substrates. | Higher cost and less commercial availability. |
| Polymer-Supported DMAP | 5-10 | 4-8 | >90 | Easy removal and recycling.[5] | Lower activity, potential for leaching. |
| Chiral Phosphoric Acids | 5-10 | 12-24 | Variable (enantioselective) | Enables asymmetric synthesis.[6] | Substrate-specific, higher catalyst loading often required. |
Experimental Protocols
For researchers wishing to conduct their own benchmarking studies, the following detailed protocol for the acetylation of 1-phenylethanol is provided.
Objective: To determine the catalytic efficiency of a given catalyst in the acetylation of a secondary alcohol.
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
Catalyst (e.g., DMAP, this compound)
-
Triethylamine (as a stoichiometric base)
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol), dichloromethane (5 mL), and the internal standard.
-
Add triethylamine (1.2 mmol).
-
Add the catalyst (0.05 mmol, 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the desired time.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC or NMR to determine the yield.
Visualizing Catalytic Pathways and Workflows
To further clarify the processes discussed, the following diagrams are provided.
Caption: Catalytic cycle of DMAP in acylation reactions.
Caption: Experimental workflow for benchmarking catalyst performance.
Conclusion
While 4-(Dimethylamino)pyridine remains a highly effective and widely used catalyst, an understanding of its structure-activity relationship is crucial for the rational design and selection of catalysts for specific applications. Based on an inferential analysis, this compound is predicted to be a significantly less active catalyst than DMAP due to steric hindrance. For researchers seeking higher reactivity, particularly with challenging substrates, novel catalysts such as 9-Azajulolidine present a compelling alternative. The provided experimental protocol offers a standardized method for empirically evaluating and comparing the performance of these and other catalytic systems, enabling the informed selection of the optimal catalyst for a given chemical transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Catalytic Machinery: A Computational Comparison of 2,3-Dimethylpyridin-4-amine and its Progenitor, DMAP
For researchers, scientists, and drug development professionals navigating the landscape of nucleophilic pyridine catalysts, a deep understanding of their catalytic cycles is paramount for rational catalyst design and optimization. This guide provides a comparative computational analysis of 2,3-Dimethylpyridin-4-amine and the well-established catalyst, 4-Dimethylaminopyridine (DMAP), offering insights into their reaction mechanisms, performance, and the subtle influence of structural modifications.
While direct computational studies on this compound are not extensively available in peer-reviewed literature, a wealth of data on its close analog, DMAP, provides a robust framework for a comparative analysis. The introduction of two methyl groups at the 2 and 3 positions of the pyridine ring in this compound is expected to modulate its catalytic activity through electronic and steric effects.
The Nucleophilic Catalytic Cycle: A Shared Pathway
Both this compound and DMAP are believed to follow a similar nucleophilic catalytic pathway, particularly in acylation reactions. This cycle can be broken down into three key steps:
-
Activation of the Acylating Agent: The pyridine nitrogen of the catalyst acts as a nucleophile, attacking the electrophilic center of the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the original acylating agent.
-
Acyl Transfer: The activated acyl group is then transferred to the nucleophile (e.g., an alcohol or amine).
-
Catalyst Regeneration: The catalyst is regenerated, ready to initiate another catalytic cycle.
The electron-donating dimethylamino group at the 4-position in both molecules significantly enhances the nucleophilicity of the pyridine nitrogen, making them potent catalysts.[1]
Comparative Performance Analysis: Insights from Computational and Experimental Data
The primary difference between this compound and DMAP lies in the two additional methyl groups on the pyridine ring. These groups are expected to influence the catalyst's performance in two main ways:
-
Electronic Effects: Methyl groups are weakly electron-donating. This increased electron density on the pyridine ring should, in principle, enhance the nucleophilicity of the pyridine nitrogen in this compound, potentially leading to a faster rate of formation of the N-acylpyridinium intermediate and overall higher catalytic activity compared to DMAP.
-
Steric Effects: The presence of the methyl group at the 2-position introduces steric hindrance around the nitrogen atom. This could potentially hinder the approach of both the acylating agent and the nucleophile, thereby slowing down the reaction rate.
The overall catalytic efficiency of this compound will be a balance of these opposing electronic and steric effects.
While specific quantitative computational data for this compound is scarce, experimental studies on substituted pyridines can provide valuable insights. For instance, in the acylation of m-chloroaniline with benzoyl chloride, the reaction rate constants for various substituted pyridines were observed to increase with the electron-donating ability of the substituent, with DMAP showing the highest rate among the tested catalysts. This supports the hypothesis that the electron-donating methyl groups in this compound could enhance its catalytic activity.
Below is a table summarizing the expected qualitative comparison between the two catalysts based on established principles of physical organic chemistry.
| Feature | This compound | 4-Dimethylaminopyridine (DMAP) | Rationale |
| Nucleophilicity of Pyridine Nitrogen | Expected to be higher | High | The two electron-donating methyl groups increase electron density on the pyridine ring. |
| Steric Hindrance at Catalytic Site | Higher | Lower | The methyl group at the 2-position creates steric bulk around the nitrogen atom. |
| Rate of N-acylpyridinium Formation | Potentially higher (due to electronics) or lower (due to sterics) | High | The net effect depends on the balance between enhanced nucleophilicity and increased steric hindrance. |
| Overall Catalytic Activity | Ambiguous without direct data | Very High | The final activity is a trade-off between electronic and steric factors. |
Visualizing the Catalytic Cycle and a Typical Computational Workflow
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the generalized catalytic cycle for these pyridine-based catalysts and a typical workflow for its computational analysis.
Caption: Generalized nucleophilic catalytic cycle for pyridine-based catalysts.
Caption: A typical workflow for the computational analysis of a catalytic cycle.
Experimental and Computational Protocols
The insights into the catalytic mechanism of DMAP are largely derived from computational studies employing Density Functional Theory (DFT). A common and effective protocol for such analyses is as follows:
Computational Protocol for Catalytic Cycle Analysis:
-
Model System Definition: The catalyst (e.g., DMAP), the acylating agent (e.g., acetic anhydride), and the nucleophile (e.g., an alcohol) are defined as the model system.
-
Method Selection:
-
Density Functional Theory (DFT): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and reliable choice for such systems.
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically employed for accurate descriptions of electronic structure.
-
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the optimized structures. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Solvation Model: To account for the effect of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.
-
Energy Profile Construction: The relative energies of all stationary points are calculated to construct the potential energy surface and determine the activation energies for each step of the catalytic cycle.
Conclusion
While a direct, quantitative computational comparison between this compound and DMAP is currently limited by the available literature, a qualitative analysis based on the well-understood mechanism of DMAP and fundamental principles of organic chemistry provides valuable predictive insights. The enhanced electron-donating character of the additional methyl groups in this compound suggests the potential for increased catalytic activity. However, this may be counteracted by increased steric hindrance.
For drug development professionals and researchers, this guide highlights the importance of considering both electronic and steric factors in catalyst design. Further computational and experimental studies are warranted to precisely quantify the catalytic performance of this compound and to fully elucidate the structure-activity relationships within this important class of catalysts. The computational workflow and catalytic cycle diagrams provided herein offer a foundational understanding for future investigations in this area.
References
Safety Operating Guide
Navigating the Disposal of 2,3-Dimethylpyridin-4-amine: A Guide for Laboratory Professionals
I. Pre-Disposal Safety and Handling
Given the absence of specific toxicity data for 2,3-Dimethylpyridin-4-amine, it is prudent to handle it with the assumption that it may possess hazardous properties similar to other aminopyridine derivatives. These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Therefore, stringent adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, personnel should be equipped with the appropriate PPE.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.[1] All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3]
-
Consult Your Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and your institution's policies for uncharacterized or novel compounds.
-
Proper Waste Labeling:
-
Use a designated hazardous waste container provided by your EHS department.
-
The container must be clearly labeled with the full chemical name: "this compound" and the CAS number: "122475-57-4".
-
Indicate any known or suspected hazards. In the absence of specific data, you may note "Potentially Toxic Solid."
-
Include the date of accumulation and the name of the principal investigator or lab group.
-
-
Waste Segregation:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within your laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Do not mix this compound with other waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.
-
-
Arrange for Pickup: Once the waste container is ready for disposal, follow your institution's procedures to schedule a pickup by the hazardous waste management team.
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.
-
Wear Appropriate PPE: Before attempting to clean up the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.[4] If a small amount of liquid is involved, use an inert absorbent material.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (consult with your EHS for a recommendation), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, should be placed in the hazardous waste container along with the spilled chemical.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical with limited safety information, such as this compound.
Caption: Disposal Decision Workflow for Chemicals Lacking Specific SDS Information.
By following these conservative and safety-first procedures, researchers can ensure the responsible management and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's safety professionals when handling chemicals with incomplete hazard data.
References
Essential Safety and Operational Guide for 2,3-Dimethylpyridin-4-amine
This guide provides critical safety, handling, and disposal information for 2,3-Dimethylpyridin-4-amine, designed for researchers and professionals in drug development. The following procedures are based on established best practices for handling aminopyridine derivatives.
Hazard Identification and Immediate Precautions
Summary of Potential Hazards:
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or fatal if swallowed, in contact with skin, or if inhaled.[2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][5] |
| Specific Target Organ Toxicity | May cause damage to the nervous system.[4] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Double-gloving is recommended.[3] | To prevent skin contact and absorption, which can be fatal.[2] |
| Eye and Face Protection | ANSI-approved safety goggles. A face shield should be worn when there is a risk of splashing.[3][6] | To protect eyes from dust particles and splashes, preventing serious damage. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required.[1] | To prevent accidental skin exposure. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[3][6] A respirator may be necessary for spill cleanup or if dust is generated.[2] | To avoid inhalation of dust or vapors, which are toxic and can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must take place within a certified chemical fume hood to control exposure.[1][3][6] An emergency eyewash station and safety shower must be readily accessible.[3]
Preparation:
-
Ensure the chemical fume hood is operational and certified.
-
Gather all necessary PPE and inspect it for integrity.
-
Have an emergency spill kit and a response plan ready.
-
Ensure all containers are clearly labeled.
Handling:
-
Don the appropriate PPE as detailed in the table above.
-
Use the smallest practical quantity for the experiment.
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
Post-Handling:
-
Decontaminate the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7] |
| Spills | For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. For small spills, use a spill kit with appropriate absorbent material, wearing full PPE. |
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[1][3]
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's EHS office in accordance with local, state, and federal regulations.[1][7] Do not dispose of it down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
